EGR3 protein
Description
Properties
CAS No. |
144516-98-3 |
|---|---|
Molecular Formula |
C13H21N3S2 |
Synonyms |
EGR3 protein |
Origin of Product |
United States |
Genomic Organization and Transcriptional Regulation of the Egr3 Gene
Chromosomal Localization and Gene Structure
The human EGR3 gene is situated on the short (p) arm of chromosome 8 at position 21.3. wikipedia.orgsinobiological.comgenecards.org It spans a genomic region of 5,822 base pairs. genecards.org A notable feature of the EGR3 gene structure is the presence of a single intron, a characteristic it shares with other members of the Egr family of genes. nih.govnih.gov
Table 1: Genomic Location of the Human EGR3 Gene
| Feature | Detail |
| Gene Symbol | EGR3 |
| Full Name | Early Growth Response 3 |
| Chromosomal Location | 8p21.3 |
| Genomic Coordinates (GRCh38/hg38) | chr8:22,687,659-22,693,480 |
| Orientation | Minus strand |
Transcriptional Start Sites and Promoter Region Characterization
The regulation of EGR3 transcription is complex, involving alternative translation start sites that can generate different protein isoforms with distinct transcriptional properties. nih.gov For instance, a truncated isoform of EGR3 can be produced by utilizing an alternate translation start site at methionine 106. nih.gov The full-length and truncated versions of the EGR3 protein exhibit different abilities to stimulate transcription, depending on the promoter context of their target genes. nih.gov
The promoter region of the EGR3 gene is a critical hub for transcriptional control, containing binding sites for a variety of transcription factors. Analysis of the promoter region has identified putative binding sites for transcription factors such as AREB6, c-Ets-1, HSF2, and various Nkx family members. genecards.org These sites serve as docking points for regulatory proteins that can either activate or repress gene expression.
Regulatory Elements Governing EGR3 Gene Expression
The expression of the EGR3 gene is modulated by a sophisticated interplay of regulatory elements, including enhancers, silencers, and specific response elements that allow the gene to react to upstream signaling pathways.
Enhancers are DNA sequences that can be bound by proteins (activators) to increase the likelihood that transcription of a particular gene will occur. youtube.com Conversely, silencers are DNA sequences that can be bound by regulatory proteins called repressors to decrease transcription. harvard.eduyoutube.com The precise locations and context-specific activities of enhancer and silencer regions for the EGR3 gene are subjects of ongoing research, but their presence is crucial for the fine-tuned regulation of its expression in different cell types and under various physiological conditions.
The EGR3 promoter contains specific DNA sequences known as response elements, which allow the gene to be regulated by various signaling pathways. Members of the EGR family, including EGR3, bind to a cognate GC-rich consensus DNA binding motif known as the Egr response element (ERE). termedia.plplos.org The this compound itself can bind to EREs in the promoters of target genes, thereby regulating their transcription. nih.govnih.gov
Furthermore, studies have identified potential estrogen-responsive elements (EREs) upstream of the EGR3 gene, suggesting it may be a primary target for the estrogen receptor. bioscientifica.com This indicates that hormonal signaling can directly influence EGR3 expression.
Inducible Expression Patterns of EGR3 in Response to Stimuli
EGR3 is classified as an immediate-early growth response gene, meaning its transcription is rapidly and transiently induced in response to a wide array of extracellular signals, without the need for new protein synthesis. nih.govmapmygenome.innih.gov This rapid induction is a hallmark of genes that play a role in the initial stages of a cell's response to its environment.
A primary category of stimuli that potently induces EGR3 expression is mitogenic signals. These are external cues that prompt a cell to begin division, or mitosis. The expression of EGR3 is rapidly induced in various cell types following stimulation with growth factors, cytokines, and other mitogens. nih.govtermedia.plnih.gov For example, transforming growth factor-β (TGF-β) has been shown to potently induce EGR3 in normal skin fibroblasts. nih.govnih.gov Similarly, vascular endothelial growth factor (VEGF) can up-regulate EGR3 expression in endothelial cells. nih.govplos.org In neuronal contexts, Nerve Growth Factor (NGF) signaling also regulates the expression of Egr3. nih.gov This induction by mitogenic stimuli underscores the role of EGR3 in cellular growth and proliferation processes.
Neuronal Activity and Synaptic Stimulation
In the central nervous system, EGR3 expression is tightly linked to neuronal activity and synaptic plasticity, processes fundamental to learning and memory. nih.govnih.gov Its expression is rapidly and robustly induced in neurons, particularly in the hippocampus and amygdala, in response to synaptic stimulation. nih.govfrontiersin.org This induction is critical for both short-term and long-term memory formation, as well as for normal hippocampal long-term potentiation (LTP), a cellular correlate of learning. nih.govnih.gov Studies using electroconvulsive seizure (ECS) as a stimulus to maximize immediate early gene expression have confirmed that Egr3 is rapidly upregulated in response to intense neuronal activity. biorxiv.orgbiorxiv.org The regulation of EGR3 in neurons is dependent on N-methyl-D-aspartate (NMDA) receptor function and subsequent calcium signaling, highlighting its role as a downstream effector of synaptic transmission. nih.govbiorxiv.orgnih.gov
Stress-Associated Cues
The EGR3 gene is a key component of the molecular response to stress and novelty. Its expression is rapidly induced in brain regions like the hippocampus in response to various environmental alterations and stressful stimuli, including the mild stress of handling and exposure to novel environments. frontiersin.orgnih.gov Research in animal models has demonstrated that mice deficient in Egr3 exhibit heightened behavioral and physiological responses to stress, such as increased release of the stress hormone corticosterone. nih.gov These findings suggest that EGR3 plays a crucial role in mediating the body's adaptation to stressful experiences. nih.gov The gene's involvement in regulating the response to environmental challenges underscores its importance in maintaining cellular homeostasis and influencing stress-induced behaviors. frontiersin.orgnih.gov
Growth Factors and Cytokines
The transcription of EGR3 is potently regulated by various growth factors and cytokines, implicating it in processes such as tissue repair, inflammation, and cancer progression. nih.govnih.gov Transforming growth factor-β (TGF-β), a key regulator of fibrosis, strongly induces EGR3 expression in fibroblasts. nih.gov This induction is a critical step in mediating the profibrotic effects of TGF-β. nih.gov Additionally, Vascular Endothelial Growth Factor (VEGF) has been shown to regulate EGR3 expression in endothelial cells. nih.govwikipedia.org
In the context of inflammation and cancer, EGR3 has been found to regulate a large number of genes involved in immune and inflammatory processes. nih.govnih.gov Notably, it directly activates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL6) and Interleukin-8 (IL8) in prostate cancer cells. nih.govnih.gov This suggests that soluble cytokines present in the cellular microenvironment can create a feedback loop by inducing EGR3, which in turn promotes further cytokine production. nih.gov
| Regulator | Cell Type | Effect on EGR3 Expression | Associated Process |
| Transforming Growth Factor-β (TGF-β) | Fibroblasts | Potent Induction | Tissue Fibrosis nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Endothelial Cells | Induction | Angiogenesis nih.govwikipedia.org |
| Interleukin-6 (IL6) | Prostate Cancer Cells | Indirect Induction (part of inflammatory milieu) | Inflammation, Cancer Progression nih.govnih.gov |
| Interleukin-8 (IL8) | Prostate Cancer Cells | Indirect Induction (part of inflammatory milieu) | Inflammation, Cancer Progression nih.govnih.gov |
Hormonal Regulation (e.g., Estrogen)
Hormonal signaling is a significant driver of EGR3 transcription, particularly by estrogen. In breast cancer cells, estradiol (B170435) (a form of estrogen) causes a rapid and robust induction of EGR3 mRNA. bioscientifica.combioscientifica.com This effect is dose-dependent and is mediated by the estrogen receptor α (ERα), establishing EGR3 as a primary target of the estrogen signaling pathway. bioscientifica.comnih.gov The induction occurs quickly and does not depend on new protein synthesis, which is characteristic of an immediate-early gene response. bioscientifica.comsemanticscholar.org The antiestrogen (B12405530) tamoxifen (B1202) can suppress this estradiol-mediated induction. bioscientifica.com This hormonal regulation implicates EGR3 as a key intermediary in the extensive signaling network of estrogen, potentially influencing the growth and progression of hormone-sensitive cancers. bioscientifica.comnih.govsemanticscholar.org
| Hormone | Receptor | Cell Line | Effect on EGR3 Expression | Key Finding |
| Estradiol | Estrogen Receptor α (ERα) | MCF-7 (Breast Cancer) | Rapid and robust induction | EGR3 is a primary target of the ERα signaling pathway. bioscientifica.comnih.govsemanticscholar.org |
| Estradiol | Estrogen Receptor α (ERα) | MCF-7 (Breast Cancer) | Dose-dependent induction | Induction is significant from 1 nM estradiol. bioscientifica.com |
Immune Receptor Engagement
EGR3 is a crucial transcription factor in the adaptive immune system, where its expression is triggered by the engagement of antigen receptors on B and T lymphocytes. nih.govresearchgate.net Upon stimulation of the T cell receptor (TCR) or B cell receptor (BCR), Egr3 transcription is rapidly induced. nih.gov This induction is essential for controlling lymphocyte activation, proliferation, and the prevention of autoimmunity. nih.govnih.gov T cell receptor signaling, in particular, plays a pivotal role in driving Egr2 and Egr3 expression, which in turn helps to regulate immune responses by preventing excessive inflammation and maintaining self-tolerance. nih.govresearchgate.netbohrium.com Deficiencies in these transcription factors are associated with dysregulated T cell activation and the development of autoimmune-like diseases in animal models. researchgate.net
Mechanical Forces
Physical forces and biomechanical cues can act as potent stimuli for EGR3 gene expression. In the cardiovascular system, mechanical forces, such as the oscillatory shear stress from blood flow, up-regulate EGR3 expression in the endothelial cells of developing heart valves. nih.govnih.gov This mechanosensitive induction is critical for normal cardiac valve morphogenesis. nih.gov Studies in zebrafish have shown that loss of egr3 leads to a complete absence of valve leaflets. nih.govnih.gov Furthermore, EGR3 expression is also upregulated in porcine valvular endothelial cells and during human aortic valve remodeling in response to biomechanical overload, suggesting a conserved role for EGR3 as a transducer of mechanical signals in both development and pathology. nih.gov
Key Upstream Signaling Pathways Regulating EGR3 Transcription
The transcriptional activation of the EGR3 gene is the culmination of several key intracellular signaling pathways that translate diverse extracellular stimuli into a specific nuclear response.
MAPK/ERK Pathway : In the nervous system, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a primary regulator of EGR3 expression following neuronal activity. nih.govfrontiersin.org Synaptic stimulation, particularly through NMDA receptors, activates the MAPK/ERK cascade, which is essential for inducing EGR3 transcription and subsequent roles in synaptic plasticity and memory. nih.govfrontiersin.org
TGF-β/Smad Pathway : The induction of EGR3 by Transforming Growth Factor-β (TGF-β) in fibroblasts is mediated by the canonical Smad signaling pathway. nih.gov Specifically, this response involves the transcription factor Smad3, indicating that EGR3 is a downstream target of this key fibrotic signaling cascade. nih.gov
T-Cell Receptor (TCR) Signaling : In T lymphocytes, TCR engagement initiates a cascade that leads to the activation of transcription factors, including Nuclear Factor of Activated T-cells (NFAT). nih.govresearchgate.net NFAT molecules are key to inducing Egr3 expression, thereby linking antigen recognition directly to the regulation of T cell tolerance and activation. nih.gov
Estrogen Receptor (ER) Signaling : In hormone-responsive tissues, the binding of estrogen to its receptor, ERα, directly drives EGR3 transcription. bioscientifica.comnih.gov This suggests a direct genomic mechanism where the ligand-activated ERα complex binds to regulatory elements in or near the EGR3 gene to initiate its expression. bioscientifica.com
NF-κB Signaling : The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation, is also implicated in controlling EGR3 expression. nih.govnih.gov A significant portion of the genes regulated by EGR3 in prostate cancer cells crosstalk with the NF-κB pathway, and EGR3 itself can be induced by inflammatory cytokines that activate NF-κB. nih.govresearchgate.net
| Signaling Pathway | Primary Stimulus | Key Mediators | Cellular Context |
| MAPK/ERK Pathway | Neuronal Activity / Synaptic Stimulation | NMDA Receptors, Calcium | Neurons nih.govfrontiersin.org |
| TGF-β/Smad Pathway | Transforming Growth Factor-β (TGF-β) | Smad3 | Fibroblasts nih.gov |
| T-Cell Receptor (TCR) Signaling | Antigen Recognition | NFAT | T Lymphocytes nih.govresearchgate.net |
| Estrogen Receptor (ER) Signaling | Estrogen (Estradiol) | Estrogen Receptor α (ERα) | Breast Cancer Cells bioscientifica.comnih.gov |
| NF-κB Signaling | Inflammatory Cytokines | NF-κB | Prostate Cancer Cells, Immune Cells nih.govnih.gov |
Mitogen-Activated Protein Kinase (MAPK) - Extracellular Signal-Regulated Kinase (ERK) Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route for regulating EGR3 expression. nih.gov This pathway typically begins with a signal from a receptor on the cell surface, which activates a chain of protein kinases in the cytoplasm, ultimately leading to the activation of ERK (also known as MAPK). youtube.com Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, initiating the transcription of target genes. youtube.com
EGR3 is a well-established downstream target of the MAPK/ERK signaling pathway. nih.gov This connection is particularly critical in neurons, where synaptic activity engages the MAPK/ERK cascade to induce the expression of immediate early genes like EGR3. nih.govfrontiersin.org Pharmacological inhibition of ERK signaling has been shown to impair processes that depend on EGR3 function, underscoring the importance of this pathway. nih.gov In breast adipose fibroblasts, the inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) utilizes both the NFκB and MAPK signaling pathways to induce EGR3 transcription. nih.gov This regulation highlights the role of MAPK/ERK in translating diverse extracellular signals into specific gene expression programs involving EGR3. oup.com
| Pathway Component | Role in EGR3 Regulation | Stimuli | Cellular Context |
| MAPK/ERK | A primary cascade that, upon activation, leads to the phosphorylation of transcription factors that bind to the EGR3 promoter. | Synaptic activity, Growth factors, Cytokines (e.g., TNFα) | Neurons, Fibroblasts |
| MEK1/2 | Upstream kinases that phosphorylate and activate ERK. Inhibition of MEK1/2 blocks EGR3 induction. nih.gov | Signals from Ras/Raf | Various |
| ELK1 | A Ternary Complex Factor (TCF) protein phosphorylated by ERK, which then binds to the Serum Response Element (SRE) in the promoter region of EGR genes. reactome.org | Phosphorylation by ERK | Neurons |
| SRF (Serum Response Factor) | A transcription factor that partners with ELK1 to activate the transcription of EGR genes. reactome.org | Growth factor signaling | Various |
N-Methyl-D-Aspartate Receptor (NMDAR) and Calcium Signaling
In the central nervous system, the expression of EGR3 is tightly linked to neuronal activity, primarily through the activation of N-Methyl-D-Aspartate Receptors (NMDARs). nih.govfrontiersin.org NMDARs are glutamate-gated ion channels that play a critical role in synaptic plasticity. Upon activation, NMDARs allow the influx of calcium ions (Ca2+) into the neuron. biorxiv.org This rise in intracellular calcium acts as a crucial second messenger, initiating several downstream signaling cascades that lead to gene expression changes. biorxiv.orgnih.gov
The induction of EGR3 expression is dependent on NMDAR function and the subsequent calcium signaling. biorxiv.orgnih.gov This process is essential for long-term synaptic modifications and cognitive functions like learning and memory. nih.gov Studies have shown that blocking NMDARs prevents the activity-dependent upregulation of EGR3. nih.gov Furthermore, EGR3 may participate in a feedback loop, as it has been shown to regulate the expression of NMDAR subunits, thereby influencing the receptor's function and subsequent signaling. frontiersin.org
Neurotrophin Receptor Signaling (e.g., Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF))
Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) are key neurotrophins that regulate EGR3 expression through their respective tyrosine kinase (Trk) receptors. frontiersin.orgnih.govresearchgate.net
Brain-Derived Neurotrophic Factor (BDNF): BDNF signaling is a potent inducer of EGR3 expression. nih.govnih.gov When BDNF binds to its receptor, TrkB, it triggers intracellular signaling cascades, including the PKC/MAPK-dependent pathway, which culminates in the transcriptional activation of EGR3. frontiersin.orgnih.govnih.gov This relationship is considered critical for cellular resilience and neuroplasticity. nih.gov A proposed feed-forward regulatory network suggests that not only does BDNF induce EGR3, but EGR3 may also indirectly promote BDNF synthesis by regulating NMDARs, which in turn stimulate BDNF expression. frontiersin.orgnih.govresearchgate.net Research in mice has indicated that the activity-induced expression of BDNF requires Egr3, suggesting that BDNF is a downstream target in a biological pathway relevant for psychiatric illness. researchgate.net
Nerve Growth Factor (NGF): NGF is another neurotrophin that regulates EGR3. frontiersin.orgnih.gov In sympathetic neurons, NGF signaling is essential for survival and target tissue innervation, processes that involve the regulation of gene expression. nih.gov Egr3 is a key transcription factor regulated by NGF signaling in this context and is required for proper sympathetic nervous system development. nih.gov In PC12 cells, NGF stimulation leads to a robust induction of Egr family members, which is required to trigger neurite outgrowth. nih.gov
| Neurotrophin | Receptor | Effect on EGR3 | Key Downstream Pathways |
| BDNF | TrkB | Induces expression | PKC/MAPK-dependent pathway frontiersin.orgnih.gov |
| NGF | TrkA | Induces expression | MEK-independent pathways nih.gov |
Calcineurin-Dependent Pathways
The calcineurin-dependent pathway is a critical link between calcium signaling and the transcriptional regulation of EGR3. Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. frontiersin.org The influx of calcium through channels like the NMDAR activates calcineurin. researchgate.net
Once activated, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. researchgate.net This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it can activate the transcription of its target genes, including EGR3. researchgate.netnih.gov This calcium-calcineurin-NFAT signaling axis is a key mechanism for translating neuronal activity into changes in gene expression that underlie synaptic plasticity. researchgate.net
Neuregulin 1 (NRG1) Signaling
Neuregulin 1 (NRG1) is a growth factor belonging to the epidermal growth factor family that plays a crucial role in the development of the nervous system and heart. wikipedia.org In the context of the neuromuscular system, NRG1 signaling is essential for the formation of muscle spindles. nih.gov
NRG1, released by sensory axons, activates ErbB receptors on muscle cells, which in turn transcriptionally induces EGR3. nih.gov Research using cultured muscle cells has identified a composite regulatory element in the EGR3 gene that is responsive to NRG1. This element consists of adjacent binding sites for the cAMP response element-binding protein (CREB) and the serum response factor (SRF). nih.gov NRG1 signaling stimulates the transcriptional activity of both CREB and SRF, leading to the robust expression of EGR3, which then activates target genes involved in forming the specialized intrafusal fibers of muscle spindles. nih.gov
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are key regulators of the immune and inflammatory responses. biologists.comfrontiersin.org The NF-κB signaling pathway can be activated by various stimuli, including inflammatory cytokines like TNFα. nih.gov
There is significant evidence for the involvement of the NF-κB pathway in the regulation of EGR3. In breast adipose fibroblasts, TNFα-induced transcription of EGR3 is dose-dependently inhibited by an NF-κB inhibitor, demonstrating a direct regulatory link. nih.gov In the context of coronary atherosclerosis, EGR3 expression may be induced via the NF-κB signaling pathway, promoting the expression of inflammatory factors. nih.gov Furthermore, this compound can physically interact with NF-κB subunits p50 and p65. biologists.comnih.gov These EGR3/NF-κB complexes can then act as strong transcriptional regulators of genes encoding inflammatory cytokines, such as IL-2 and TNF-α. biologists.com
NFAT Signaling Pathway
As mentioned in the section on calcineurin, the Nuclear Factor of Activated T-cells (NFAT) pathway is a primary regulator of EGR3. This pathway is particularly well-studied in the immune system. nih.gov In T-lymphocytes, activation of the T-cell receptor (TCR) leads to a rise in intracellular calcium, which activates calcineurin and subsequently the NFAT transcription factors. researchgate.net
Studies have identified both EGR2 and EGR3 as direct NFAT target genes. nih.govnih.gov This regulation is sequential and critical for the expression of other important immune molecules. For instance, the activation of the Fas Ligand (FasL) gene, which is crucial for inducing apoptosis, occurs via the NFAT-dependent induction of EGR3. nih.gov In T-cells lacking functional NFAT, the induction of EGR3 is impaired, which in turn prevents the expression of FasL. nih.gov This highlights a hierarchical regulatory cascade where NFAT acts as a primary activator that then employs EGR3 to carry out specific transcriptional programs. nih.gov
PRMT1/p-STAT3 Pathway Modulation
The Early Growth Response 3 (EGR3) protein is implicated in the modulation of inflammatory pathways, in part through its interaction with the Protein Arginine Methyltransferase 1 (PRMT1) and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) signaling axis. Research has demonstrated an inhibitory role for EGR3 in this pathway. Co-immunoprecipitation studies have confirmed a direct physical interaction between EGR3 and PRMT1. researchgate.net
Crosstalk with G-Protein Coupled Receptor (GPCR) Signaling
EGR3 expression is regulated by a variety of G-Protein Coupled Receptors (GPCRs), demonstrating significant crosstalk between these signaling pathways and the transcriptional activation of the EGR3 gene. nih.govnih.gov The activation of EGR3 can be initiated through distinct intracellular signaling cascades depending on the specific GPCR and its associated G-protein subunit (e.g., Gs, Gi, Gq). nih.govresearchgate.net
Studies using Jurkat T-cells have elucidated the specific pathways involved for different receptors:
CXCR4 (Gi-coupled): Activation of the chemokine receptor CXCR4 induces EGR3 transcription. This induction is dependent on the MEK (MAPK/ERK kinase) pathway, as it can be blocked by the MEK-specific inhibitor PD58059 and by pertussis toxin, which inhibits Gi proteins. nih.govnih.govresearchgate.net
β2 adrenergic receptor (Gs-coupled) and Platelet-Activating Factor (PAF) receptor (Gq-coupled): In contrast, EGR3 activation mediated by the β2 adrenergic and PAF receptors is not blocked by MEK inhibitors. nih.govnih.gov Instead, their signaling is dependent on the p38 MAPK pathway, and induction can be prevented by the p38-specific inhibitor SB580. nih.govnih.govresearchgate.net
This demonstrates that different GPCRs can activate EGR3 through distinct and parallel MAPK signaling pathways. nih.gov Furthermore, these signals can be integrated; for instance, activation of the CXCR4 receptor can synergistically enhance the EGR3 activation mediated by the β2 adrenergic and PAF receptors. nih.govnih.gov This integration allows for a fine-tuned and amplified transcriptional response of the EGR3 gene based on the combination of extracellular signals received by the cell. nih.govnih.gov
Epigenetic Mechanisms Modulating EGR3 Expression
Epigenetic modifications play a crucial role in regulating the expression of the EGR3 gene. These mechanisms include interactions with histone-modifying enzymes, regulation by non-coding RNAs, and the methylation status of its DNA.
A regulatory relationship exists between EGR3 and Histone Deacetylase 6 (HDAC6). Research has shown that EGR3 can bind to the promoter sequences of the HDAC6 gene, thereby increasing its expression. nih.gov Specifically, EGR3 binds to particular sites within the HDAC6 promoter to drive its expression in response to stimuli like antigens. nih.gov This indicates that EGR3 functions as a transcriptional activator for HDAC6.
Conversely, HDAC6 appears to be necessary for the increased expression of EGR3 in certain contexts, suggesting a potential positive feedback loop. nih.gov In studies of allergic inflammation, HDAC6 was required for increased EGR3 expression, highlighting a reciprocal regulation that can amplify inflammatory responses. nih.gov
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govmdpi.com The expression of EGR3 is subject to this form of regulation.
Bioinformatic analyses predicted that miR-182-5p could act as a negative regulator of EGR3. nih.gov This was experimentally validated through luciferase activity assays, which confirmed that miR-182-5p directly targets the EGR3 transcript. nih.gov The introduction of a miR-182-5p mimic was shown to inhibit processes where EGR3 is active, such as allergic inflammation, confirming the inhibitory role of this miRNA on EGR3 function. nih.gov This positions miR-182-5p as a significant post-transcriptional regulator that fine-tunes the levels of this compound.
DNA methylation, the addition of a methyl group to cytosine bases, is a stable epigenetic mark that is essential for gene expression control. nih.govyoutube.com It is a dynamic process that can be influenced by genetic sequence and is crucial for cellular differentiation. youtube.comresearchgate.net DNA methylation of regulatory regions, such as promoters, is often associated with transcriptional silencing.
Studies investigating the EGR3 gene have shown that its expression is sensitive to DNA methylation. In vitro experiments demonstrated that methylation of the putative regulatory regions of the EGR3 gene led to a significant attenuation of its transcriptional activity, as measured by a luciferase reporter assay. exlibrisgroup.com This finding suggests that DNA methylation acts as a repressive mechanism for EGR3 expression, and the methylation status of its promoter region could be a key factor in determining its transcriptional output in various physiological and pathological states. exlibrisgroup.com
Molecular Mechanisms of Egr3 Protein Function
EGR3 as a Sequence-Specific DNA-Binding Transcription Factor
EGR3, like other members of the Early Growth Response (EGR) family, is a transcription factor that binds to specific DNA sequences to regulate gene expression. wikipedia.orgtermedia.pl This binding is mediated by a highly conserved domain containing three Cys2-His2 zinc fingers. termedia.plaai.org These zinc fingers allow the protein to recognize and attach to a specific consensus DNA sequence, thereby influencing the transcription of target genes. termedia.pl
Consensus DNA Binding Site Recognition (EGR Response Element, ERE)
All members of the EGR family, including EGR3, recognize and bind to the same GC-rich consensus DNA sequence known as the EGR response element (ERE). termedia.plplos.org This consensus motif is typically represented as GCGG/TGGGCG. plos.org The ability to bind to this specific element allows EGR proteins to act as transcriptional regulators, either activating or repressing the expression of a wide array of genes in response to various cellular signals. plos.org The interaction with the ERE is a critical step in the molecular function of EGR3, initiating a cascade of events that leads to changes in gene expression.
Specificity of DNA Binding Compared to other EGR Family Members
While all EGR family members (EGR1, EGR2, EGR3, and EGR4) bind to the same core ERE sequence, the specificity and affinity of this binding can differ. plos.orgspandidos-publications.com The proteins share high homology within their zinc finger DNA-binding domains. aai.orgfrontiersin.org However, the regions outside of this domain are less conserved, which may allow for differential regulation by various signaling pathways and contribute to their distinct biological functions. nih.gov
Although they can bind to the same consensus sequence, the context of the surrounding DNA and interactions with other proteins can influence which EGR family member binds and the resulting transcriptional outcome. nih.gov For instance, while EGR1, EGR2, and EGR3 can all activate the promoter of the NAB2 gene, EGR1 and EGR3 are more potent activators than EGR2 in certain cell types. nih.gov This suggests that despite recognizing the same ERE, the functional consequences of binding can be unique to each EGR protein. nih.govresearchgate.net
Transcriptional Activation and Repression by EGR3
EGR3 can function as both a transcriptional activator and a repressor, depending on the cellular context and the specific target gene. nih.govplu.mx While no activation domains have been definitively identified for EGR3, its family member EGR1 possesses both activation and repression domains, suggesting a similar complexity may exist for EGR3. cdnsciencepub.com The regulatory activity of EGR3 is also modulated by co-regulator proteins, such as NAB2, which can repress EGR3-mediated transcriptional activation, forming a negative feedback loop. nih.govbioscientifica.com
Regulation of Target Gene Expression
EGR3 directly influences the expression of a variety of genes by binding to their promoter regions. This regulation is critical for several key cellular processes, particularly in the nervous system.
A significant target of EGR3 is the Arc/Arg3.1 gene, an immediate early gene crucial for synaptic plasticity and memory consolidation. frontiersin.orgnih.govbiorxiv.orgresearchgate.net EGR3, along with EGR1, directly regulates the transcription of Arc. nih.gov Studies in mice have shown that the absence of EGR3 leads to a lack of Arc protein in a subset of neurons, highlighting its essential role in Arc expression. nih.gov This regulatory relationship underscores the importance of EGR3 in the molecular mechanisms that underlie learning and memory. frontiersin.orgnih.gov The induction of Arc by EGR3 is part of a protein synthesis-dependent mechanism that modulates synaptic strength. nih.gov
EGR3 also regulates the expression of genes encoding subunits of important neurotransmitter receptors and nerve growth factor receptors.
GABRA4 : EGR3 has been shown to regulate the gene for the GABA-A receptor subunit alpha 4 (GABRA4). frontiersin.org GABA-A receptors are the primary mediators of inhibitory neurotransmission in the brain.
NGFR/p75NTR : The low-affinity nerve growth factor receptor (p75NTR), encoded by the NGFR gene, is another direct target of EGR3. frontiersin.orgnih.gov EGR3 binds to and transactivates the p75NTR promoter. nih.gov This regulation is vital for processes such as muscle spindle development, where p75NTR modulates neurotrophin signaling. nih.gov
NMDAR subunits : EGR3 plays a role in regulating the expression of N-methyl-D-aspartate (NMDA) receptor subunits. frontiersin.orgfrontiersin.orgmdpi.com Specifically, EGR3 is required for the normal function of NMDA receptors containing the GluN2B subunit. frontiersin.orgfrontiersin.org Furthermore, EGR3, in conjunction with CREB, controls the synthesis of the NR1 subunit in cortical neurons in response to brain-derived neurotrophic factor (BDNF). nih.gov EGR3 binds to the promoter of the NR1 gene, and this association is increased by BDNF treatment, suggesting a feed-forward mechanism that enhances excitatory neurotransmission. nih.gov
Immune Modulatory Genes
Early growth response protein 3 (EGR3) is a key transcriptional regulator that plays a significant role in modulating the immune system. It achieves this by controlling the expression of a variety of immune-related genes, thereby influencing processes such as T-cell activation, tolerance, and the production of cytokines.
A critical function of EGR3 is its involvement in T-cell anergy, a state of non-responsiveness to antigen stimulation. This is partly achieved by upregulating the expression of E3 ubiquitin ligases like Cbl-b, which are instrumental in dampening T-cell reactivity and maintaining immune balance. maayanlab.cloudnih.gov T-cells from mice lacking EGR3 have been shown to be resistant to the induction of tolerance. nih.gov
EGR3's influence extends to the production of both pro-inflammatory and anti-inflammatory cytokines. It has been shown to regulate the expression of:
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): In prostate cancer cells, EGR3 has been found to regulate the promoters of IL-6 and IL-8 genes. plos.org
Interleukin-10 (IL-10) and Transforming growth factor-beta 1 (TGF-β1): EGR3 can induce the production of these suppressive cytokines in CD4+ T cells, contributing to their regulatory function. researchgate.netaai.org In nasopharyngeal carcinoma, EGR3 activation under hypoxic conditions leads to the regulation of IL-10 and TGF-β1 in regulatory B cells. mdpi.com
Interleukin-27 (IL-27): While direct regulation is not explicitly detailed, the broader role of EGR family members in cytokine regulation suggests a potential influence.
Fas Ligand (FasL): EGR3 has been shown to induce the expression of the FasL gene, a key molecule in initiating apoptosis. researchgate.netbioscientifica.comspandidos-publications.com
Furthermore, EGR3 has been implicated in the regulation of other immune-related genes such as:
Triggering Receptor Expressed on Myeloid cells 1 (TREM-1): EGR3 may modulate genes involved in microglia dysregulation, including TREM-1. frontiersin.org
Inhibitor of DNA binding 3 (Id3): The EGR family, including EGR3, is involved in complex regulatory networks within the immune system, which may involve interactions with factors like Id3.
The regulatory role of EGR3 is often context-dependent and can be influenced by other transcription factors and signaling pathways. For instance, EGR3 can physically interact with NF-κB subunits to activate the promoters of inflammatory genes like IL-2 and TNFα. plos.org
Cell Cycle and DNA Damage Response Genes
EGR3 plays a crucial role in cellular responses to DNA damage and the regulation of the cell cycle. Its function as a transcription factor allows it to control the expression of key genes involved in these processes.
Studies have identified several genes related to DNA damage and cell cycle control as targets of EGR3:
GADD45 Family (Gadd45b, Gadd45g): The Growth Arrest and DNA Damage-inducible (GADD45) family of genes is a primary target of EGR3. biorxiv.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.org Following neuronal activity, EGR3 is required for the induction of Gadd45b and Gadd45g. biorxiv.org These genes are integral to the GADD45 signaling pathway, which is a major DNA damage response pathway. biorxiv.orgbiorxiv.org
Cdkn1a (p21): EGR3 is necessary for the activity-dependent expression of Cdkn1a. biorxiv.orgbiorxiv.org In hepatocellular carcinoma cells, overexpression of EGR3 leads to an increase in the expression of the cell cycle inhibitor p21. spandidos-publications.com
Cenpa: The centromere protein A (Cenpa) gene, which is essential for the initial stages of centromere assembly and efficient DNA repair, is significantly upregulated in an EGR3-dependent manner following neuronal stimulation. biorxiv.orgbiorxiv.orgbiorxiv.org In fact, Cenpa shows a dramatic 12-fold upregulation that is completely absent in mice lacking EGR3. biorxiv.org
The collective action of these target genes highlights EGR3's role as a critical regulator in maintaining genomic integrity. By orchestrating the expression of genes involved in growth arrest and DNA repair, EGR3 helps to ensure proper cellular function and prevent the propagation of damaged DNA.
Cytoskeletal and Developmental Genes
Early Growth Response 3 (EGR3) plays a significant role in development and cellular structure by regulating the expression of key cytoskeletal and developmental genes. wikipedia.orgsfari.org
One of the well-established targets of EGR3 is the activity-regulated cytoskeleton-associated protein (Arc) gene . maayanlab.cloudbiorxiv.orgbiorxiv.orgnih.govnih.gov Arc is a critical molecule for synaptic plasticity, learning, and memory. maayanlab.cloudnih.gov EGR3 directly binds to the promoter of the Arc gene to regulate its expression. biorxiv.orgnih.gov This regulation is crucial, as mice lacking both EGR1 and EGR3 show a complete absence of Arc protein in all neurons. nih.gov
In the context of peripheral nerve development, EGR3 is essential for the proper formation of muscle spindles. genecards.orgnih.gov This is, in part, through its regulation of genes like Myelin Protein Zero (MPZ) , which is crucial for the myelination of the peripheral nervous system.
EGR3's influence extends to the regulation of genes involved in the extracellular matrix and cell adhesion. For example, it can target Collagen Type I Alpha 1 Chain (COL1A1) .
Furthermore, EGR3 is implicated in neuronal development through its regulation of components within the Reelin pathway . The Reelin signaling pathway is vital for correct neuronal migration and positioning in the developing brain.
Other Notable Target Genes
In addition to its well-defined roles in immunity, cell cycle, and development, EGR3 regulates a diverse array of other target genes, underscoring its multifaceted nature as a transcription factor.
AP-1 family (Fos, Fosb): EGR3 is required for the activity-dependent expression of members of the AP-1 transcription factor family, including Fos and Fosb. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org The AP-1 complex is a critical regulator of genes involved in DNA repair. biorxiv.org
Brain-Derived Neurotrophic Factor (BDNF): While the regulation is likely indirect, EGR3 is activated downstream of BDNF signaling. frontiersin.org This places EGR3 within the broader signaling cascade initiated by this crucial neurotrophin.
BNIP3L and BAK: In some cellular contexts, EGR2, a close relative of EGR3, can transactivate the expression of the pro-apoptotic proteins BNIP3L and BAK, which are part of the Bcl-2 family. researchgate.net Given the functional overlap within the EGR family, a similar role for EGR3 is plausible. Overexpression of EGR3 in hepatocellular carcinoma cells has been shown to increase the expression of pro-apoptotic Bak. spandidos-publications.com
CEBPA (CCAAT/enhancer-binding protein alpha): While direct regulation by EGR3 is not explicitly stated, the broader EGR family, particularly EGR2, has been shown to induce CEBPB, a transcription factor that contributes to oncogene-induced senescence. researchgate.net
cFms (Colony-stimulating factor 1 receptor): In the context of pre-osteoclast proliferation, silencing of EGR2 can lead to accelerated proliferation, which is likely due to increased cFms expression and signaling. researchgate.net This suggests a potential regulatory role for the EGR family in modulating this receptor.
Post-Translational Modifications of EGR3 Protein
General Overview of Modifying Events
The function of the Early Growth Response 3 (EGR3) protein is intricately regulated by post-translational modifications (PTMs), which are chemical alterations that occur after the protein has been synthesized. These modifications can significantly impact the protein's behavior, including its stability, where it is located within the cell, and its ability to regulate gene expression. novusbio.com
The primary PTMs known to affect EGR family proteins, including EGR3, are:
Phosphorylation: This involves the addition of a phosphate (B84403) group to the protein.
Ubiquitination: This is the process of attaching a small protein called ubiquitin to the this compound. researchgate.net
These modifications are dynamic and allow the cell to rapidly respond to external signals by fine-tuning the activity of EGR3 without the need for new protein synthesis.
Impact of Modifications on Protein Stability, Localization, and Activity
Post-translational modifications have a profound effect on the key characteristics of the this compound.
Protein Stability:
Ubiquitination is a major pathway for protein degradation. The attachment of ubiquitin chains to EGR3 can mark it for destruction by the proteasome, thereby controlling its cellular levels. For instance, the E3 ubiquitin ligase Cbl-b, a target of EGR3, is involved in T-cell anergy and its activity can influence the stability of proteins involved in T-cell activation. nih.gov In a related context, knockdown of the protein CNN2 has been shown to enhance the ubiquitination of EGR1, a close family member of EGR3, leading to decreased protein stability. researchgate.net
Protein Localization:
The subcellular location of EGR3 is critical for its function as a transcription factor, which primarily occurs within the nucleus. mdpi.com PTMs can influence whether EGR3 resides in the nucleus, where it can access DNA, or in the cytoplasm. In some cell types, EGR3 shows a diffused localization in both the nucleus and the cytoplasm. nih.gov The Human Protein Atlas reports that EGR3 is mainly localized to the nucleoplasm but can also be found in vesicles. proteinatlas.orgproteinatlas.org While direct evidence for PTM-driven localization of EGR3 is still emerging, studies on the related EGR1 protein show that its localization can be influenced by the cytoskeleton. nih.gov
Protein Activity:
Phosphorylation can act as a molecular switch, turning EGR3's transcriptional activity on or off. This modification can alter the protein's conformation, affecting its ability to bind to DNA and interact with other proteins (co-activators or co-repressors) that are necessary for gene regulation. The activity of EGR family members is known to be regulated by specific cofactors like NAB1 and NAB2. mdpi.combioscientifica.com
Protein-Protein Interactions and Co-Regulatory Complexes
EGR3 does not function in isolation; rather, it collaborates with a host of other proteins to modulate gene expression. These interactions are crucial for the specificity and context-dependent activity of EGR3-mediated transcription.
A primary mechanism for regulating EGR3 activity is through its interaction with the NGFI-A-binding protein (NAB) family of co-regulators, specifically NAB1 and NAB2. bridgew.edubioscientifica.com These proteins were initially identified as transcriptional co-repressors that bind to a conserved repression domain (R1) within EGR family members, including EGR3. bridgew.edu The interaction between EGR3 and NAB proteins is a critical component of a negative feedback loop that fine-tunes the expression of EGR3 target genes. sdbonline.orgjneurosci.org
While NAB1 and NAB2 were first described as co-repressors, their functional relationship with EGR proteins is complex and can be context-dependent. aai.org For instance, NAB2 can inhibit the transcriptional activity of EGR1, EGR2, and EGR3. nih.gov In contrast, NAB1 represses the activity of EGR1 and EGR2 but does not significantly affect EGR3-mediated induction in certain cellular contexts. nih.gov Research has shown that in some instances, NAB proteins can even act as co-activators of EGR-dependent transcription. For example, NAB2 has been shown to enhance EGR1-mediated transcription of the luteinizing hormone gene. bioscientifica.comaai.org
The dynamic interplay between EGR3 and NAB2 is highlighted by a reciprocal regulatory relationship. EGR3 can induce the expression of its own co-regulator, NAB2, which in turn can repress EGR3's activity, forming a tight regulatory circuit. jneurosci.orgnih.gov This feedback mechanism is crucial for the transient and precise control of gene expression in response to various stimuli. sdbonline.org
EGR3 collaborates with a diverse array of other transcription factors to orchestrate complex gene regulatory networks. These interactions are fundamental to its function in various physiological and pathological processes.
FoxO3a: In the context of the immune system, EGR3 interacts with the forkhead transcription factor FoxO3a. nih.gov This interaction is essential for the induction of T-cell anergy, a state of immune unresponsiveness. nih.gov Studies have demonstrated that FoxO3a can physically associate with EGR3. pnas.orgresearchgate.net This complex synergistically regulates the transcription of genes like sirt1, which is involved in maintaining T-cell tolerance. pnas.org The interaction between EGR3 and FoxO3a has been confirmed in both transfected cell lines and primary T cells. pnas.orgresearchgate.net
SOX10: During the development of the peripheral nervous system, particularly in Schwann cell differentiation and myelination, EGR3 cooperates with the transcription factor SOX10. nih.govcambridge.org While the interaction between EGR2 and SOX10 is well-established for activating myelin gene expression, studies have shown that EGR3 can also cooperate with SOX10 to activate specific gene enhancers, such as the one found in the Myelin Protein Zero (Mpz) gene. nih.govcambridge.orgresearchgate.net This suggests a degree of functional conservation among Egr family members in the context of myelination. nih.govcambridge.org
NF-κB p50/p65: EGR3 engages in significant crosstalk with the NF-κB signaling pathway, a central regulator of inflammation and immune responses. biologists.com Stable physical complexes form between EGR3 and the NF-κB subunits p50 and p65. biologists.com The functional outcome of this interaction depends on the specific NF-κB subunit involved. EGR3-p50 complexes are generally transcriptionally inactive. biologists.com In stark contrast, EGR3-p65 complexes are potent transcriptional activators, strongly inducing the promoters of inflammatory genes such as those encoding for interleukin 2 (IL-2), tumor necrosis factor-alpha (TNF-α), and ICAM-1. biologists.com This synergistic activation by the EGR3-p65 complex can be significantly more potent than that of p65 homodimers or p65/p50 heterodimers. biologists.com This interaction provides a mechanism for the fine-tuning of inflammatory responses in T cells. biologists.com
The interactions of EGR3 with co-regulators and other transcription factors lead to the assembly of large, multi-protein complexes on the promoters and enhancers of target genes. These complexes integrate various signaling inputs to produce a precise transcriptional output.
For instance, the repressive complexes formed by EGR proteins (including EGR3) and NAB co-regulators can recruit additional factors, such as chromatin remodeling proteins like CHD4. maayanlab.cloud This recruitment leads to the silencing of target genes, which is crucial during developmental transitions in both the nervous and myeloid systems. maayanlab.cloud
In T-cells, upon activation, EGR3 is coordinately induced with other transcription factors like NF-κB and NFAT. biologists.com These proteins then form stable complexes that act as powerful regulators of immune effector genes. biologists.com The formation of these multi-protein complexes allows for a combinatorial and tissue-specific control of gene expression, which helps to explain how ubiquitously expressed proteins like EGR3 can have restricted and specific effects. biologists.com
Table 1: Summary of Key this compound Interactions
| Interacting Protein | Family/Class | Biological Context | Functional Outcome of Interaction | Key Findings |
|---|---|---|---|---|
| NAB1 | NAB Co-regulator | Transcriptional Regulation | Generally does not significantly repress EGR3 activity. nih.gov | Forms part of a negative feedback loop for other EGR family members. sdbonline.org |
| NAB2 | NAB Co-regulator | Transcriptional Regulation, Neuronal Development, Immune Response | Can act as both a co-repressor and a co-activator depending on the context. bioscientifica.comaai.org Forms a negative feedback loop with EGR3. jneurosci.orgnih.gov | Inhibits EGR3-mediated transcription by binding to its R1 domain. bridgew.edu EGR3 induces NAB2 expression. nih.gov |
| FoxO3a | Forkhead Transcription Factor | Immune Regulation (T-cell anergy) | Synergistic activation of target genes like sirt1. pnas.org | Physical interaction is required for T-cell tolerance. nih.govpnas.org |
| SOX10 | SRY-box Transcription Factor | Peripheral Nervous System Development (Myelination) | Cooperative activation of myelin-specific genes. nih.govcambridge.org | Cooperates with SOX10 to activate the Mpz gene enhancer. nih.govcambridge.org |
| NF-κB p50 | NF-κB/Rel Family | Inflammation, Immune Response | Formation of a transcriptionally inactive complex. biologists.com | Stable physical interaction confirmed by various assays. biologists.com |
| NF-κB p65 | NF-κB/Rel Family | Inflammation, Immune Response | Potent transcriptional activation of inflammatory genes (e.g., IL-2, TNF-α). biologists.com | The EGR3-p65 complex is a stronger activator than p65 dimers. biologists.com |
Subcellular Localization and Dynamic Shuttling of this compound
As a transcription factor, the primary site of EGR3 function is the nucleus. proteinatlas.orgproteinatlas.org However, its localization is not static and can be dynamically regulated, a process known as nucleocytoplasmic shuttling. nih.gov This movement between the cytoplasm and the nucleus is a key mechanism for controlling its access to target genes and, consequently, its transcriptional activity. nih.govsciencesketches.org
Immunofluorescence studies have shown that EGR3 is predominantly localized to the nucleoplasm. proteinatlas.orgproteinatlas.org In some cell types, it can also be found in the cytoplasm and associated with vesicles. proteinatlas.orgproteinatlas.org The specific subcellular distribution can vary depending on the cell type and its physiological state. For example, in MCF7 breast cancer cells, EGR3 shows a diffuse localization in both the nucleus and the cytoplasm. nih.gov
An unexpected and unique localization pattern has been observed in mouse oocytes, where EGR3 is found at the meiotic spindle. nih.gov This localization is dynamic and appears to be associated with the state of microtubule organization, suggesting a potential non-transcriptional role for EGR3 in modulating microtubule growth during meiosis. nih.gov This is a departure from its typical role as a transcription factor and highlights the potential for cell-type-specific functions.
The shuttling of transcription factors like EGR3 between the nucleus and cytoplasm is a regulated process. nih.gov For other EGR family members, post-translational modifications such as phosphorylation have been shown to influence their subcellular localization and transcriptional activity. dovepress.com For instance, mutations in the zinc finger region of the related EGR4 protein have been shown to result in its complete cytoplasmic localization, indicating the importance of this domain for nuclear import. biologists.com While the specific mechanisms governing EGR3 shuttling are still being fully elucidated, it is clear that its dynamic localization is a critical layer of its functional regulation.
Cellular Roles and Biological Processes Mediated by Egr3 Protein
Regulation of Cell Proliferation and Growth Arrest
EGR3 is involved in the regulation of cell proliferation and can induce growth arrest in various cell types researchgate.net. Its expression is rapidly induced in response to mitogens thermofisher.comgenecards.org. In endothelial cells, EGR3 is required for vascular endothelial growth factor (VEGF)-mediated proliferation researchgate.netnih.gov. Knockdown of EGR3 significantly impaired VEGF-mediated proliferation of endothelial cells nih.gov. Studies have also shown that EGR proteins, including EGR3, can stimulate the expression of CEBPB and promote growth arrest in certain human tumor cell lines researchgate.net. Conversely, in some contexts, EGR1 has been found to stimulate proliferation, highlighting the context-dependent functions of EGR family members researchgate.net. In hepatocellular carcinoma cells, EGR3 has been reported to inhibit growth spandidos-publications.com.
Data on EGR protein-mediated growth arrest in tumor cell lines:
| Cell Line | EGR Protein Overexpression | Effect on Proliferation |
|---|---|---|
| A549 | EGR1, EGR2, EGR3, EGR4 | Growth arrest |
| MD-MB-231 | EGR1, EGR2, EGR3 | Growth arrest |
| HMCB | EGR1, EGR2, EGR3, EGR4 | Growth arrest |
| A375 | EGR1, EGR2, EGR3, EGR4 | Growth arrest |
*Based on research findings indicating that overexpression of EGR proteins stimulates CEBPB expression and induces growth arrest in these cell lines researchgate.net.
Influence on Cellular Differentiation Pathways
EGR3 plays a significant role in the differentiation of various cell types, including neuronal cells, lymphocytes, muscle cells, endothelial cells, and Schwann cells thermofisher.comgenecards.orgproteinatlas.org.
Neuronal Cell Differentiation and Maturation
EGR3 is important for neuronal development and plays a role in learning and memory processing nih.govcellsignal.com. Its expression in neurons is regulated by synaptic activity and mediated by MAPK-ERK signaling frontiersin.org. EGR3 is induced downstream of various factors, including neuregulin 1 (NRG1), calcineurin, N-methyl-D-aspartate (NMDA) receptors, and neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) frontiersin.org. Dysfunction in signaling pathways involving both BDNF and EGR3 may contribute to cognitive impairment frontiersin.org. EGR3 also regulates the expression of NGFR (p75NTR), a neurotrophin receptor involved in axonal elongation, neuron survival, and differentiation frontiersin.org. Loss of EGR3 expression specifically in sympathetic neurons leads to abnormal neurite outgrowth in response to NGF signaling in vitro and abnormalities in sympathetic neuron dendrites and axons in vivo jneurosci.org. EGR3 is required for the function of NR2B-containing NMDARs, and it regulates the expression of NR1 subunits in cortical neurons frontiersin.org.
Lymphocyte Development and Subtype Differentiation (T-cells, B-cells)
EGR2 and EGR3 are crucial regulators in the immune system, with roles in the development and activation of B and T cells termedia.plresearchgate.netnih.gov. They are expressed at selected stages of B and T cell development in the bone marrow and thymus, respectively termedia.pl. EGR2 and EGR3 are repressed in immature single positive thymocytes and pro-B cells, suggesting their importance for the development of double negative cells following β selection termedia.pl. EGR3 has a key role in T cell regulation and apoptosis researchgate.net. Overexpression of EGR3 in T cells can promote an anergic phenotype, inhibiting proliferation and IL-2 production plos.org. Conversely, T cells lacking EGR3 are hyper-responsive to activation and fail to become tolerized in anergy models plos.org. EGR3 negatively regulates T cell activation by inhibiting genes that induce IL-2 transcription and promoting transcription of FasL and E3 ubiquitin ligases involved in degrading TCR signaling proteins plos.org. EGR2 and EGR3 are essential for controlling inflammation and antigen-induced proliferation of B and T cells nih.gov. Deletion of both EGR2 and EGR3 in lymphocytes results in a lethal autoimmune syndrome with excessive proinflammatory cytokines and impaired antigen receptor-induced proliferation of B and T cells nih.gov. EGR2 and EGR3 regulate the homeostasis of both B and T cells in a cell-intrinsic manner nih.gov. EGR3 induces a Th17 response by promoting the development of γδ T cells plos.org. EGR2 and EGR3 regulate clonal expansion and differentiation of virus-responsive T cells by promoting Id3 expression and other effector genes frontiersin.org.
Muscle Cell Development and Myogenesis
EGR3 plays a vital role in muscle development, particularly in the development of muscle spindles thermofisher.comgenecards.orgwikipedia.orgsdbonline.org. It is selectively expressed in sensory axon-contacted myotubes and is a key factor for normal intrafusal fiber differentiation and spindle development sdbonline.orgfrontiersin.orgjneurosci.orgpnas.org. Mice lacking EGR3 are ataxic and lack muscle spindles wikipedia.orgsdbonline.orgpnas.org. This defect is a direct result of the loss of EGR3 expression in muscle fibers pnas.org. EGR3 expression is induced in Ia-afferent contacted myotubes by Neuregulin1 (Nrg1)/ErbB receptor signaling and is essential for spindle morphogenesis and function jneurosci.org. Cell-specific ablation of EGR3 in mice showed a skeletal muscle autonomous function in stretch receptor development jneurosci.org. EGR3-deficient myotubes contacted by Ia-afferents were induced in normal numbers, but their development was blocked, resulting in shortened fibers that failed to express characteristic myosin heavy chain proteins jneurosci.org. These "spindle remnants" persisted but were not innervated by fusimotor axons and did not express glial derived neurotrophic factor (GDNF) jneurosci.org. These findings demonstrate that EGR3 is essential for regulating gene expression that promotes normal intrafusal muscle fiber differentiation and fusimotor innervation homeostasis jneurosci.org. EGR3 also contributes to the maintenance of myoblast proliferation nih.gov. Inhibition of EGR3 by shRNA impairs the proliferation rate of C2C12 myoblasts, a model of activated satellite cells nih.gov. Age-related decrease in muscle satellite cells is accompanied by diminished expression of EGR3 in mice nih.gov. Inhibition of EGR3 expression decreased Pax7 protein expression in cultured myoblasts, suggesting EGR3 might be involved in regulating Pax7 nih.gov.
Endothelial Cell Growth and Migration
EGR3 plays a role in endothelial cell growth and migration thermofisher.comgenecards.orgproteinatlas.org. It is required for VEGF-mediated induction of proliferation, migration, and tube formation of primary human endothelial cells researchgate.netnih.gov. Knockdown of EGR3 markedly impaired these processes nih.gov. VEGF-mediated stimulation of EGR3 involves the inducible binding of NFATc, serum response factor, and CREB to their respective consensus motifs in the upstream promoter region of EGR3 nih.gov. EGR3 is a critical determinant of VEGF signaling in activated endothelial cells nih.gov. EGR3 is also involved in cell migration during sprouting angiogenesis and endothelial cell chemotaxis alliancegenome.org.
Schwann Cell-Like Differentiation
EGR3 can induce Schwann cell-like differentiation in certain contexts, such as in melanoma cells nih.gov. This process simulates nevus maturation and leads to phenotypic changes including the formation of long protrusions and a decrease in cell motility, proliferation, and melanin (B1238610) production nih.gov. EGR3 regulates the levels of myelin protein zero (MPZ) and collagen type I alpha 1 chain (COL1A1) through SOX10-dependent and independent mechanisms nih.gov. While EGR3 is expressed in Schwann cells jneurosci.orgjneurosci.org, studies ablating EGR3 specifically in Schwann cells showed no effect on the number of muscle spindles or proprioceptive abnormalities, suggesting that EGR3 expression in Schwann cells does not have a role in muscle spindle morphogenesis researchgate.net. EGR3, along with EGR1, could be candidates for regulating Schwann cell dedifferentiation in damaged nerves researchgate.net.
Involvement in Programmed Cell Death (Apoptosis)
EGR3 plays a complex role in regulating apoptosis, with its effects appearing to be context-dependent. Research indicates that EGR3 can both induce and inhibit apoptosis depending on the cell type and the specific stimuli involved.
In hepatocellular carcinoma (HCC) cells, EGR3 expression is often downregulated. Ectopic expression of EGR3 in HCC cell lines has been shown to inhibit proliferation and induce apoptosis. spandidos-publications.com This pro-apoptotic effect is mediated, at least in part, through the upregulation of Fas ligand (FasL), a key molecule in the extrinsic apoptotic pathway. Overexpression of EGR3 leads to elevated levels of FasL mRNA and protein, and silencing of FasL significantly attenuates the apoptosis induced by EGR3 overexpression in HCC cells. spandidos-publications.com Furthermore, EGR3 overexpression in these cells also increased the expression of the pro-apoptotic protein Bak and the cell cycle inhibitor p21. spandidos-publications.com
Conversely, in other cellular contexts, EGR3 has been shown to inhibit apoptosis. For instance, EGR3 has been reported to inhibit caspase-3-induced apoptosis and promote cell viability in prostate cancer cells. researchgate.net This anti-apoptotic function can be mediated through the direct binding of EGR3 to the promoter of the anti-apoptotic factor MCL1, facilitating its transcription. researchgate.net
Studies in chronic obstructive pulmonary disease (COPD) have shown that EGR3 is upregulated in the lungs of patients with COPD and in bronchial epithelial cells treated with cigarette smoke extract. Downregulation of EGR3 in these cells inhibited apoptosis, suggesting a pro-apoptotic role in this specific context. nih.gov This indicates that EGR3's influence on apoptosis is highly dependent on the cellular environment and the underlying pathological state.
Table 1: EGR3's Role in Apoptosis in Different Cell Types
| Cell Type | EGR3 Expression | Effect on Apoptosis | Mediating Factors (if identified) | Source |
| Hepatocellular Carcinoma | Downregulated | Induces Apoptosis | FasL, Bak, p21 | spandidos-publications.com |
| Prostate Cancer | Elevated | Inhibits Apoptosis | MCL1 | researchgate.net |
| Bronchial Epithelial Cells (COPD) | Upregulated | Induces Apoptosis | XIST/miR-200c-3p axis | nih.gov |
Mediation of Cellular Stress Responses and Adaptation
EGR3 plays a significant role in mediating cellular responses to various forms of stress. As an immediate-early gene, its expression is rapidly induced by stressful stimuli. ontosight.aifrontiersin.org This induction is part of a cellular program to adapt to environmental alterations. frontiersin.org
In neurons, EGR3 expression is rapidly induced in response to environmental alterations, including stressful stimuli and sleep deprivation. frontiersin.org This induction is regulated by synaptic activity and mediated by MAPK-ERK signaling. frontiersin.org EGR3 is activated downstream of several proteins involved in stress responses, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). frontiersin.org EGR3, in turn, activates downstream target genes involved in neurobiological processes critical for adaptation to stress, including neuroplasticity, memory, and learning. frontiersin.org Studies in mice suggest that EGR3 is involved in the biological mechanisms necessary for an appropriate response to stress. frontiersin.org
EGR3 is also implicated in cellular responses to growth factors and cytokines, which can act as stress signals in certain contexts. scbt.complos.orgnih.gov The expression of EGR proteins, including EGR3, is induced in various cell types in response to these stimuli. nih.gov
Contribution to Circadian Rhythm Regulation
EGR3 has been implicated in the regulation of biological and circadian rhythms. The protein encoded by the EGR3 gene participates in the transcriptional regulation of genes involved in controlling biological rhythm. genecards.orgwikipedia.orgmybiosource.comuniprot.org
Studies investigating the association of genes related to circadian rhythms with bipolar disorder have found a nominally significant association for EGR3. frontiersin.org Furthermore, EGR3 and another EGR family member, EGR1, are activated in the suprachiasmatic nucleus (SCN), the brain's primary circadian pacemaker, following nighttime light exposure. This observation led to the hypothesis that these genes operate in a pathway mediating circadian entrainment to light-dark cycles. nih.gov
However, research in mice lacking EGR3 has presented a more nuanced picture. While EGR3-deficient mice showed altered sleep patterns (sleeping less than wild-type littermates), they did not exhibit evidence of circadian disorganization. nih.gov In fact, their circadian rhythms of activity were more robust compared to wild-type mice under different light conditions (light-dark, constant darkness, and constant light). nih.gov These findings suggest that while EGR3 may be involved in pathways related to circadian entrainment and sleep regulation, its absence does not necessarily lead to a breakdown of core circadian timekeeping mechanisms. nih.gov
Role in DNA Damage Response and Repair Mechanisms
EGR3 is involved in the cellular response to DNA damage and repair mechanisms. Research has identified EGR3-dependent genes that are associated with the DNA damage response. biorxiv.orgresearchgate.netnih.gov
Bioinformatic analyses of genes differentially expressed in the hippocampus of EGR3-deficient mice compared to wild-type mice following electroconvulsive stimulation (ECS) revealed that pathways related to DNA damage response were significantly overrepresented. biorxiv.orgresearchgate.netnih.gov The Growth Arrest and DNA Damage (GADD45) signaling pathway was identified as a leading group of differentially expressed genes. biorxiv.orgresearchgate.netnih.gov Genes in the GADD45 family (Gadd45b, Gadd45g) were among those whose expression was dependent on EGR3. biorxiv.orgresearchgate.netnih.gov
Other EGR3-dependent genes involved in DNA damage response include those in the AP-1 transcription factor family (Fos, Fosb) and the centromere organization protein Cenpa. biorxiv.orgresearchgate.netnih.gov Cenpa, which is essential for centromere assembly, has been shown to be critical for efficient DNA repair. biorxiv.org The expression of Cenpa was significantly upregulated in wild-type mice in response to ECS in an EGR3-dependent manner. biorxiv.org These findings indicate that EGR3 is required for the activity-dependent expression of genes involved in the DNA damage response. biorxiv.orgresearchgate.netnih.gov
Table 2: EGR3-Dependent Genes Involved in DNA Damage Response
| Gene Family/Protein | Specific Genes/Proteins | Role in DNA Damage Response | Source |
| GADD45 family | Gadd45b, Gadd45g | Growth Arrest and DNA Damage | biorxiv.orgresearchgate.netnih.gov |
| AP-1 family | Fos, Fosb | Transcription Factor, involved in DNA damage response | biorxiv.orgresearchgate.netnih.gov |
| Centromere protein | Cenpa | Essential for centromere assembly and efficient DNA repair | biorxiv.orgresearchgate.netnih.gov |
Modulation of Cellular Secretion Processes (e.g., cytokines)
EGR3 plays a role in modulating the secretion of various cellular factors, including cytokines, which are critical for immune responses and inflammation.
In the context of T cells, EGR3 has been shown to increase the mRNA expression of the inhibitory cytokine IL-10 and the immune checkpoint molecule LAG3. aai.org Furthermore, EGR3 specifically induces the secretion of transforming growth factor-beta 1 (TGF-β1) in CD4+ T cells. aai.org TGF-β1 is a cytokine with diverse functions, including immunosuppression and involvement in tissue repair and fibrosis. nih.govaai.orgoup.com EGR3 confers antigen-specific regulatory activity on CD4+ T cells in a TGF-β1-dependent manner. aai.org In human tonsillar CD4+ T cells, EGR3 is associated with membrane-bound TGF-β1 expression. aai.org
EGR3 is also implicated in the regulation of inflammatory cytokines in other cell types. In bronchial epithelial cells stimulated with cigarette smoke extract, silencing of EGR3 decreased the protein levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-1β, and COX2. nih.gov This suggests that EGR3 contributes to the inflammatory response in this context by promoting the expression of these cytokines.
In allergic inflammation, EGR3 has been found to be highly upregulated in mast cells stimulated with antigen. frontiersin.org EGR3 is necessary for the upregulation of IL-6 and IL-8, both of which are direct targets of EGR3 and play roles in airway smooth muscle cell inflammation. frontiersin.org This highlights EGR3's contribution to the secretion of pro-inflammatory mediators in allergic responses.
Table 3: Cytokines and Molecules Modulated by EGR3
| Molecule | Effect of EGR3 | Cellular Context | Source |
| IL-10 | Increased mRNA | CD4+ T cells | aai.org |
| LAG3 | Increased mRNA | CD4+ T cells | aai.org |
| TGF-β1 | Induced secretion | CD4+ T cells | aai.org |
| IL-6 | Increased protein levels | Bronchial epithelial cells (CSE-stimulated), Mast cells (antigen-stimulated) | nih.govfrontiersin.org |
| TNF-α | Decreased protein levels (upon EGR3 silencing) | Bronchial epithelial cells (CSE-stimulated) | nih.gov |
| IL-1β | Decreased protein levels (upon EGR3 silencing) | Bronchial epithelial cells (CSE-stimulated) | nih.gov |
| COX2 | Decreased protein levels (upon EGR3 silencing) | Bronchial epithelial cells (CSE-stimulated) | nih.gov |
| IL-8 | Increased expression | Mast cells (antigen-stimulated) | frontiersin.org |
| IL-27 | Increased expression (mediated by HDAC6, which is regulated by EGR3) | Mast cells | frontiersin.org |
Physiological and Systemic Functions of Egr3 Protein Predominantly in Model Systems
Neurobiological Systems
EGR3 is a critical component within neurobiological systems, influencing fundamental processes such as synaptic plasticity and the formation of learning and memory. Its activity-dependent expression positions it as a key mediator in the cellular and molecular changes underlying these functions. frontiersin.orgfrontiersin.orgnih.gov
Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism for information storage in the brain. Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity, and research in model systems highlights a crucial role for EGR3 in these processes. frontiersin.orgresearchgate.net
Studies in Egr3-deficient mice have provided insights into the necessity of EGR3 for normal hippocampal LTP. While basal synaptic transmission and short-term plasticity appear normal in the absence of EGR3, deficits are observed in hippocampal LTP. nih.gov Specifically, Egr3−/− mice exhibit profound defects in both early- and late-phase hippocampal LTP at CA3-CA1 synapses. nih.gov This impairment in LTP in Egr3−/− mice occurs relatively rapidly, suggesting it is not solely dependent on deficient de novo protein synthesis and target gene regulation typically associated with late-phase LTP. nih.gov
EGR3 is also implicated in hippocampal long-term depression (LTD), a form of synaptic plasticity involving a decrease in synaptic strength. Egr3−/− mice display deficits in the establishment of hippocampal LTD in response to low-frequency stimulation (LFS). frontiersin.orgnih.gov This failure to establish LTD in Egr3−/− mice is associated with dysfunction of an ifenprodil-sensitive (NR1/NR2B) NMDA receptor subclass. nih.gov However, this dysfunction does not appear to result from altered transcriptional regulation of the NR2B subunit by EGR3, as NR2B mRNA levels are comparable in the hippocampi of Egr3−/− and control mice. nih.gov The role of EGR3 in LTD is further supported by findings that stress and novelty, stimuli known to induce hippocampal LTD, lead to abnormal responses in Egr3−/− mice. nih.gov
Learning and Memory Processes
Beyond its role in synaptic plasticity, EGR3 is essential for normal learning and memory processes, as demonstrated in model systems. nih.govvulcanchem.com The deficits observed in synaptic plasticity in Egr3−/− mice correlate with impairments in various learning and memory paradigms. nih.gov
The hippocampus is a brain region critical for the acquisition and consolidation of many forms of memory. nih.gov Studies using Egr3−/− mice have revealed profound impairments in hippocampus-dependent learning and memory. nih.govvulcanchem.com For example, Egr3−/− mice show deficits in context and cued-associative learning/memory. nih.gov They also exhibit impaired short-term and long-term object recognition memory. nih.gov In a Y-maze spontaneous alternation task, Egr3−/− mice perform fewer sequential arm entries compared to wild-type controls, suggesting defects in immediate memory. nih.gov These findings indicate that EGR3 is required for some forms of both short-term and long-term hippocampus-dependent memory. nih.gov
The amygdala is a key structure involved in the formation of emotional memories, particularly fear conditioning. Research in Egr3−/− mice has also demonstrated impairments in amygdala-dependent memory formation. nih.govvulcanchem.com Similar to hippocampus-dependent memory, Egr3 is essential for normal amygdala-dependent learning and memory. nih.gov The specific forms of amygdala-dependent memory affected in Egr3−/− mice, such as context and cued fear conditioning, highlight the broad impact of EGR3 deficiency on different types of memory processes. nih.gov The learning and memory defects in Egr3−/− mice appear to be independent of EGR1, another closely related transcription factor, as EGR1 protein levels are not altered in the amygdala or hippocampus of Egr3−/− mice. nih.govresearchgate.net
Here is a summary of research findings on EGR3 protein's role in synaptic plasticity and memory in model systems:
| Neurobiological Process | Specific Mechanism/Paradigm | Findings in Egr3−/− Mice (Model Systems) | Supporting Citations |
| Synaptic Plasticity | |||
| Long-Term Potentiation (LTP) | Profound defects in early- and late-phase hippocampal LTP (CA3-CA1 synapses). nih.gov LTP induction may not be altered by single HFS in some studies. nih.gov | nih.govnih.govvulcanchem.com | |
| Long-Term Depression (LTD) | Failure to establish hippocampal LTD in response to LFS. frontiersin.orgnih.gov Associated with dysfunction of NR1/NR2B NMDA receptors. nih.gov | frontiersin.orgnih.govnih.gov | |
| Learning and Memory | |||
| Hippocampus-Dependent Learning | Impairments in context and cued-associative learning/memory. nih.gov Deficits in short-term and long-term object recognition memory. nih.gov Fewer sequential arm entries in Y-maze. nih.gov | nih.govnih.govvulcanchem.com | |
| Amygdala-Dependent Memory Formation | Essential for normal amygdala-dependent learning and memory. nih.govvulcanchem.com Impairments in context and cued fear conditioning. nih.gov | nih.govvulcanchem.com |
Immunological Systems
Cytokine Production and Immune Response Skewing (e.g., Th1, Th17, γδ T cell responses)
EGR3 plays a role in regulating cytokine production and influencing the skewing of immune responses. Egr2 and Egr3 deficiency leads to significantly enhanced production of inflammatory cytokines, including IFN-γ, IL-4, IL-17, and IL-21, in CD4+ T cells. tandfonline.com EGR3 can directly induce the expression of IL-6 and IL-8, cytokines involved in inflammation. frontiersin.orgnih.govnih.gov
EGR3 has been shown to induce a Th17 response, particularly by promoting the development of γδ T cells. nih.govnih.govplos.org Transgenic mice overexpressing Egr3 in T cells exhibit a more robust generation of Th17 cells and a considerable increase in the number of γδ T cells in peripheral lymphoid organs and mucosal tissues. nih.govplos.org These Egr3-induced γδ T cells are functional and can alter the adaptive immune response in a Th17-biased manner. nih.govplos.org While EGR3 was initially thought to negatively regulate T cell activation and promote anergy in Th1 cells, its role in other T helper subsets is more complex than previously understood. nih.govplos.org
EGR2 and EGR3 are potent inhibitors of T-bet function, a key transcription factor for Th1 differentiation. oup.com They are essential for suppressing Th1 differentiation under Th2 and Th17 conditions in vitro and for controlling IFN-γ-producing T cells during viral infections. oup.com Th1-inducing cytokines can suppress TCR-induced EGR2 and EGR3 expression, optimizing T-bet function. oup.com
Role in Allergic Inflammation Pathways (in vitro and animal models)
EGR3 is involved in allergic inflammation pathways. RNA sequencing analysis in rat basophilic leukemia (RBL2H3) cells stimulated by antigen revealed that Egr3 was one of the most highly upregulated genes. frontiersin.orgnih.govresearchgate.netnih.gov EGR3 was found to be necessary for passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) in animal models. frontiersin.orgnih.govnih.gov
NF-κB p65 directly regulates Egr3 expression and mediates allergic inflammation in vitro. frontiersin.orgnih.govnih.gov EGR3 is necessary for the upregulation of IL-6 and IL-8, which play important roles in airway smooth muscle cell inflammation and may contribute to anaphylaxis. frontiersin.orgnih.gov EGR3 also showed binding to promoter sequences of HDAC6 (histone deacetylase 6), and EGR3 was necessary for increased HDAC6 expression in antigen-stimulated RBL2H3 cells. frontiersin.orgnih.govnih.gov HDAC6, in turn, mediated allergic inflammation in vitro and PSA. frontiersin.orgnih.govnih.gov The EGR3-HDAC6-IL-27 axis has been shown to regulate allergic inflammation by mediating cellular interactions. frontiersin.orgnih.gov MiR-182-5p has been identified as a negative regulator of EGR3, and its mimic inhibited allergic inflammation in vitro and in vivo. frontiersin.orgnih.gov
Modulation of Immune Cell Subpopulations (e.g., γδ T cells)
EGR3 plays a role in modulating immune cell subpopulations, particularly γδ T cells. As mentioned earlier, overexpression of Egr3 in transgenic mice leads to a considerable increase in the number of γδ T cells in peripheral lymphoid organs and mucosal tissues, and thymocytes appear biased toward γδ T cell development. nih.govplos.org This suggests that EGR3 promotes γδ T cell development. nih.govplos.org
In the context of γδ T cell differentiation, strong TCR signals can induce EGR1 and EGR3 transcription factors. frontiersin.org Ectopic expression of Egr proteins promotes the selection of γδ T cells. frontiersin.org EGR proteins regulate αβ/γδ lineages, partly through their essential target, Inhibitor of DNA binding 3 (Id3). frontiersin.org Vγ5+Vδ1+ cells can produce IFN-γ by activating the Egr3-mediated pathway. frontiersin.org
Musculoskeletal System
EGR3 has a crucial role in the development and function of the musculoskeletal system, particularly in muscle spindles. proteinatlas.orgmybiosource.comuniprot.org
Myogenesis and Muscle Regeneration (in animal models)
While the primary role of EGR3 in the musculoskeletal system is in muscle spindle development, there is some evidence suggesting potential involvement in myogenesis and muscle regeneration. The Human Protein Atlas indicates that EGR3 may play a role in muscle development. proteinatlas.orgmybiosource.com
One study suggested that EGR3 might be implicated in the regulation of Pax7, a marker for muscle satellite cells, and that the loss of EGR3 expression may contribute to attenuated muscle satellite cell function and muscle regeneration in older age. researchgate.net However, detailed research findings specifically on the role of EGR3 in myogenesis and muscle regeneration in animal models, beyond its function in muscle spindles, are less extensively covered in the provided search results.
Connective Tissue and Fibrogenesis
The this compound, an early growth response transcription factor, has demonstrated significant roles in the intricate processes of connective tissue regulation and fibrogenesis, primarily explored through various model systems. Its involvement highlights its potential as a key mediator in the cellular and molecular events underlying tissue remodeling and the development of fibrotic conditions.
Regulation of Fibrogenic Responses (e.g., TGF-β induced fibrosis in animal models)
Research in model systems, particularly focusing on transforming growth factor-beta (TGF-β) induced fibrosis in animals, has illuminated a crucial role for EGR3 in regulating fibrogenic responses. Studies have shown that in normal skin fibroblasts, EGR3 is potently induced by TGF-β through the canonical Smad3 pathway. This induction of EGR3 appears to be a critical step in the cascade leading to excessive extracellular matrix deposition, a hallmark of fibrosis.
Transient overexpression of EGR3 in fibroblasts has been demonstrated to be sufficient to stimulate the expression of fibrotic genes. For instance, ectopic EGR3 expression induced significant stimulation of Col1A1 mRNA and protein expression. Furthermore, EGR3 was shown to induce significant stimulation of TGF-β mRNA and protein expression, creating a potential positive feedback loop that could perpetuate fibrotic signaling. Transient transfection assays have indicated that EGR3 can transactivate the promoters of Col1A1 and alpha-smooth muscle actin (α-SMA) in luciferase assays, suggesting that its stimulatory effect on fibrotic gene expression occurs at the transcriptional level.
Conversely, the deletion of EGR3 has been shown to result in substantially attenuated responses to TGF-β. This finding underscores the necessity of EGR3 in mediating the profibrotic effects of TGF-β in fibroblasts. In a mouse model of scleroderma, a disease characterized by excessive fibrosis, the development of dermal fibrosis was accompanied by the accumulation of EGR3-positive myofibroblasts in the lesional tissue. This observation in an animal model of a fibrotic disease further supports the involvement of EGR3 in the pathogenesis of fibrosis.
Genome-wide expression profiling in fibroblasts has revealed that genes associated with tissue remodeling and wound healing were prominently up-regulated by EGR3. Notably, a relatively small percentage (<5%) of fibroblast genes regulated by other EGR family members, EGR1 or EGR2, were found to be coregulated by EGR3, highlighting the distinct functional roles of EGR3 within this transcription factor family in the context of fibrogenic responses.
Role in Tissue Remodeling and Wound Healing (in animal models)
Beyond its direct involvement in fibrogenesis, EGR3 also plays a role in the broader processes of tissue remodeling and wound healing, as indicated by studies in animal models. The ability of EGR3 to up-regulate genes associated with tissue remodeling and wound healing in fibroblasts suggests its contribution to the dynamic changes that occur during these processes.
While the search results specifically highlight the profibrotic aspects of EGR3's role in tissue repair, the induction of genes related to tissue remodeling implies a more complex involvement that could encompass both constructive and pathological remodeling depending on the context and regulatory environment. The accumulation of EGR3-positive myofibroblasts in fibrotic tissue in a mouse model of scleroderma further links EGR3 to the cellular players central to tissue remodeling and repair processes, particularly in their aberrant manifestation during fibrosis.
Summary of EGR3's Role in Connective Tissue and Fibrogenesis (Based on Model Systems):
| Model System/Context | Stimulus/Intervention | Key Findings Related to EGR3 | Source |
| Normal skin fibroblasts (in vitro) | TGF-β treatment | Potent induction of EGR3 via canonical Smad3. | |
| Fibroblasts (in vitro) | Transient EGR3 overexpression | Stimulates expression of fibrotic genes (e.g., Col1A1, TGF-β). Transactivates Col1A1 and α-SMA promoters. | |
| EGR3-null skin fibroblasts (in vitro) | TGF-β treatment | Attenuated TGF-β responses. | |
| Mouse model of scleroderma (in vivo) | Development of dermal fibrosis | Accumulation of EGR3-positive myofibroblasts in lesional tissue. | |
| Fibroblasts (in vitro) | EGR3 overexpression | Upregulation of genes associated with tissue remodeling and wound healing. |
Cardiovascular System
This compound has also been implicated in critical processes within the cardiovascular system, with research in model systems shedding light on its functions in cardiac development and potential involvement in vascular disease.
Cardiac Valve Morphogenesis
Studies, particularly in zebrafish models, have identified EGR3 as a crucial mechanosensitive transcription factor required for proper cardiac valve morphogenesis. Biomechanical forces are known to be essential for cardiac valve formation, and EGR3 appears to be a key transducer of these forces.
Loss of function studies in zebrafish have demonstrated that egr3 null mutants display a complete and highly penetrant loss of valve leaflets, leading to severe blood regurgitation. This finding highlights the indispensable role of EGR3 in the structural development of cardiac valves. Further investigation using tissue-specific loss- and gain-of-function tools in zebrafish revealed that during cardiac valve formation, EGR3 functions cell-autonomously in endothelial cells. The nuclear receptor Nr4a2b has been identified as one of its effectors in this process.
Mechanical forces have been shown to up-regulate egr3/EGR3 expression in the developing zebrafish heart and in porcine valvular endothelial cells. This mechanosensitivity of EGR3 expression further supports its role in transducing physical cues into developmental signals necessary for valvulogenesis. These findings collectively indicate that EGR3 is necessary for transducing the biomechanical cues required for cardiac valve morphogenesis in zebrafish and potentially plays a role in pathological aortic valve remodeling in humans.
Potential Regulation of Coronary Atherosclerosis (in pre-clinical models)
Pre-clinical models have provided insights into the potential involvement of EGR3 in the regulation of coronary atherosclerosis, a chronic inflammatory disease characterized by plaque formation in arteries. Studies have shown that EGR3 mRNA and protein expression levels are significantly upregulated in plaques in a mouse atherosclerotic model.
Further research, including studies involving human coronary artery endothelial cells (HCAECs) treated with oxidized low-density lipoprotein (ox-LDL) to mimic atherosclerosis in vitro, suggests a pro-atherogenic role for EGR3. In these in vitro models, inhibition of EGR3 expression significantly reduced the expression levels of inflammatory factors such as IL-6 and CRP. Moreover, EGR3 inhibition significantly reduced lipid droplet formation and decreased the capability of lumen formation, processes central to atherosclerosis development.
Clinical observations in patients with coronary heart disease (CHD) have also indicated a correlation between increased EGR3 levels and the severity of coronary stenosis, as measured by the Gensini score. EGR3 expression was found to be higher in patients with CHD compared to control groups. These findings suggest that EGR3 may contribute to the aggravation of coronary artery stenosis.
The potential mechanisms by which EGR3 influences coronary atherosclerosis may involve the regulation of inflammatory responses and vascular endothelial growth factor (VEGF) expression. Studies suggest that EGR3 may regulate coronary atherosclerosis through the NF-κB signaling pathway and VEGF expression.
Summary of EGR3's Role in the Cardiovascular System (Based on Model Systems):
| Model System/Context | Process/Condition | Key Findings Related to EGR3 | Source |
| Zebrafish (in vivo) | Cardiac valve morphogenesis | Required for valve leaflet formation; egr3 null mutants show complete loss of leaflets. Functions cell-autonomously in endothelial cells. Mechanosensitive. | |
| Porcine valvular endothelial cells (in vitro) | Mechanical force stimulation | Up-regulation of EGR3 expression. | |
| Mouse atherosclerotic model (in vivo) | Atherosclerotic plaque formation | Upregulation of EGR3 mRNA and protein levels in plaques. | |
| Human coronary artery endothelial cells + ox-LDL (in vitro) | Atherosclerosis model | Inhibition of EGR3 reduces inflammatory factors (IL-6, CRP), lipid droplet formation, and decreases lumen formation capability. May involve NF-κB pathway and VEGF. |
Methodological Approaches for Studying Egr3 Protein
Molecular and Biochemical Techniques
Molecular and biochemical approaches are fundamental to understanding the characteristics and activities of EGR3 at the molecular level.
Gene Expression Analysis (e.g., Quantitative Real-Time PCR, Northern Blot, Microarray, RNA Sequencing)
Analyzing the expression levels of the EGR3 gene provides crucial information about when and where EGR3 is produced. Several techniques are employed for this purpose.
Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the amount of EGR3 mRNA in a sample. This technique has been used to validate microarray results showing differential Egr3 expression in mouse hippocampus following electroconvulsive stimulation (ECS) frontiersin.org. qRT-PCR can also be used to analyze the expression of potential EGR3 target genes plos.orgnih.gov. Relative expression levels are often calculated using the comparative cycle threshold (ΔΔCt) method, normalizing against a housekeeping gene like GAPDH plos.orgbiorxiv.orgnih.gov.
Northern Blot analysis is a traditional method for detecting specific RNA molecules within a sample. This technique has been used to demonstrate the induction of Egr3 mRNA by estrogen treatment in breast cancer cells bioscientifica.comwikigenes.orgnih.gov. Northern blotting has also been applied to examine the expression of genes potentially regulated by EGR3, such as Nab2 and RORγt bioscientifica.comaai.org. For instance, Northern blot analysis showed that RORγt expression was substantially reduced in thymocytes from transgenic mice overexpressing Egr3 aai.org.
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Expression microarray has been used to identify genes that are differentially expressed in the hippocampus of Egr3-deficient mice compared to wild-type mice following ECS frontiersin.orgnih.govbiorxiv.orgbiorxiv.org. This approach helped identify potential EGR3-dependent target genes involved in processes like the DNA damage response and those associated with schizophrenia nih.govbiorxiv.orgbiorxiv.org. Data analysis often involves normalization methods like the cubic spline method frontiersin.orgnih.govbiorxiv.org.
RNA Sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive look at the transcriptome. RNA-Seq has been used to identify highly upregulated genes, including Egr3, in cells stimulated with antigens frontiersin.orgnih.gov. It can also be used to analyze differential gene expression in the presence or absence of EGR3 overexpression or knockout, revealing potential downstream pathways and target genes nih.govresearchgate.net. For example, RNA-Seq analysis in zebrafish endocardial cells identified egr3 as a highly enriched gene in valve cells and revealed differentially expressed genes in egr3 mutants nih.gov.
Protein Expression and Localization (e.g., Western Blot, Immunohistochemistry, Immunofluorescence)
Analyzing the levels and location of EGR3 protein is essential for understanding its function.
Western Blot analysis is a common technique to detect and quantify specific proteins in cell or tissue lysates. This method uses antibodies specific to EGR3 to identify the protein based on its molecular weight cellsignal.comnih.govantibodies.commrc.ac.ukresearchgate.net. Western blotting has confirmed the presence of this compound in various tissues and cell types, including brain, ovary, testis, and cultured cell lines cellsignal.comnih.gov. It has also been used to show changes in this compound levels under different experimental conditions, such as after transfection with EGR3 expression vectors or in knockout models nih.govmrc.ac.ukresearchgate.net.
Immunohistochemistry (IHC) is used to detect the presence and localization of a specific protein within tissue sections. Antibodies against EGR3 are applied to stained tissue, allowing visualization of where the protein is present within the cellular structure antibodies.com.
Immunofluorescence (IF) microscopy utilizes fluorescently labeled antibodies to visualize the location of a protein within cells or tissue sections. Immunofluorescence staining has been used to show the subcellular localization of EGR3 in mouse oocytes, where it was found to co-localize with the meiotic spindle and microtubule organizing centers nih.govnih.govplos.orgresearchgate.netanimbiosci.orgresearchgate.net. In other cell types, such as MCF7 breast cancer cells, EGR3 has shown a diffused localization in both the nucleus and cytoplasm nih.govplos.orgresearchgate.net. This technique allows for detailed imaging of protein distribution within cellular compartments.
DNA-Protein Interaction Assays (e.g., Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation (ChIP) and ChIP-seq)
As a transcription factor, EGR3 exerts its function by binding to specific DNA sequences. Techniques to study these interactions are critical.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect proteins that bind to specific DNA sequences. It is based on the principle that a DNA-protein complex migrates slower than free DNA in a non-denaturing gel sigmaaldrich.comresearchgate.net. EMSA has been used to demonstrate the binding of EGR3 to DNA probes containing EGR consensus binding sites sigmaaldrich.comnih.govnih.gov. Studies have shown that recombinant EGR3 can form complexes with DNA, and antibodies against different regions of EGR3 can affect the mobility of these complexes nih.gov. EMSA has also been used to investigate the interaction of EGR2 and EGR3 with the TGF-β1 promoter sci-hub.se.
Chromatin Immunoprecipitation (ChIP) is an in vivo technique used to identify DNA sequences that are bound by a specific protein within the cell. This method involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., EGR3) to immunoprecipitate the protein-DNA complexes biorxiv.org. The DNA is then purified and can be analyzed to identify the bound sequences. ChIP has been used to show that EGR3 binds to the promoters of target genes like IL6, IL8, and ICOSLG in prostate cancer cells nih.govresearchgate.net. It has also been employed to assess EGR3 binding to the Bdnf promoter in the hippocampus frontiersin.org.
ChIP-seq combines ChIP with high-throughput sequencing to identify all the genomic DNA binding sites for a specific protein on a genome-wide scale. This provides a comprehensive map of where a transcription factor like EGR3 binds across the genome sigmaaldrich.comresearchgate.net. ChIP-seq allows for the identification of both known and novel EGR3 binding sites, providing insights into the regulatory networks controlled by EGR3.
Reporter Gene Assays (e.g., Luciferase Activity Assays)
Reporter gene assays are used to study the transcriptional activity of a gene promoter or enhancer, often in response to a transcription factor like EGR3.
Luciferase Activity Assays are a common type of reporter gene assay where the promoter region of a target gene is cloned upstream of a luciferase reporter gene. Cells are then transfected with this construct, along with an expression vector for EGR3. The activity of luciferase, which produces light, is measured as an indicator of the transcriptional activity driven by the promoter in the presence of EGR3 plos.org. Luciferase assays have been used to demonstrate that EGR3 can induce the promoter activity of target genes such as IL6 and IL8 plos.org, and FasL nih.gov. They can also be used to assess the functionality of putative EGR3 binding sites within a promoter frontiersin.org. Dual-luciferase assays, using a second reporter for normalization, are frequently employed plos.orgsci-hub.se.
Co-immunoprecipitation for Protein-Protein Interaction Analysis
Co-immunoprecipitation (Co-IP) is a technique used to investigate protein-protein interactions. This method involves using an antibody to precipitate a protein of interest (EGR3) from a cell lysate, and then checking if other proteins are pulled down along with it, suggesting a physical interaction. Co-IP can help identify proteins that interact with EGR3, providing insights into its regulatory complexes and signaling pathways. For example, studies have investigated the interaction of EGR3 with inflammatory mediators like NF-κB p50 and p65 using this technique biologists.com.
Genetic Manipulation and Animal Models
Genetic manipulation and the use of animal models are crucial for studying the in vivo functions of EGR3.
Genetic manipulation techniques, such as gene knockout, knockdown, and overexpression, are used to alter the levels of EGR3 in cells or organisms to study the resulting phenotypic changes. Stable shRNA silencing has been used to reduce EGR3 expression in prostate cancer cells to study its impact on target gene expression nih.gov. Overexpression of EGR3 in cell lines allows researchers to investigate its effects on downstream gene regulation and cellular processes nih.govresearchgate.netresearchgate.net. RNA interference (RNAi), including the use of siRNA, has also been employed to decrease Egr3 expression and study its effects, for instance, on allergic inflammation frontiersin.organimbiosci.org.
Animal models, particularly mice with targeted genetic alterations in the Egr3 gene, are invaluable for understanding the physiological roles of EGR3. Egr3-deficient mice (knockout mice) have been generated to study the consequences of complete loss of EGR3 function frontiersin.orgfrontiersin.orgnih.govbiorxiv.orgbiorxiv.orgbiorxiv.orgmrc.ac.ukgenecards.org. These models have revealed roles for EGR3 in neuronal development, T cell development, stress response, memory, and susceptibility to stress cellsignal.comfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.net. For example, Egr3-deficient mice show abnormalities in stress-responsive behavior and memory biorxiv.orgbiorxiv.org. Transgenic mice that overexpress EGR3 can also be generated to study the effects of elevated EGR3 levels on specific tissues or processes, such as T cell development aai.org. While Egr3 knockout mice have been used to study its role in various biological contexts, their specific use in cancer studies is noted as less explored compared to cell culture models plos.org. Animal models allow for the investigation of complex in vivo processes that cannot be fully replicated in vitro.
CRISPR/Cas9-mediated Gene Editing
CRISPR/Cas9 technology offers a precise method for editing the Egr3 gene in vivo, allowing for targeted modifications such as gene knockout or the introduction of specific mutations. This system utilizes a guide RNA to direct the Cas9 enzyme to a specific genomic location, where it creates a double-strand break, leading to gene inactivation or enabling the insertion of modified DNA sequences crisprtx.commedlineplus.gov. While general information on CRISPR/Cas9 is widely available crisprtx.commedlineplus.govinnovativegenomics.org, specific detailed research findings on CRISPR/Cas9-mediated editing solely focused on the Egr3 gene in live animals were not prominently featured in the search results, although a mouse Egr3 Double Nickase Plasmid for CRISPR/Cas9 is available, indicating the potential for this application scbt.com.
Gene Knockout Mouse Models (e.g., Egr3⁻/⁻ mice)
Egr3-deficient mice (Egr3⁻/⁻) have been instrumental in elucidating the physiological roles of EGR3. These models, where the Egr3 gene is inactivated, exhibit a range of phenotypes highlighting the necessity of EGR3 in specific processes. Studies using Egr3⁻/⁻ mice have shown that EGR3 is crucial for muscle spindle formation, dendrite morphogenesis, and target tissue innervation by sympathetic neurons plos.orgnih.gov. Egr3-deficient mice display severe sensory ataxia and sympathetic dysautonomia plos.org. The absence of muscle spindles in these mice impacts motor control, affecting abilities like walking at higher speeds and extensor amplitude modulation physiology.org. Egr3⁻/⁻ mice also show impaired sleep and increased aggression in response to social stress nih.gov. Furthermore, studies in Egr3⁻/⁻ mice have demonstrated that EGR3 is required for the hippocampal induction of brain-derived neurotrophic factor (BDNF) following electroconvulsive stimulation, suggesting a role in neuronal plasticity and potential relevance to neuropsychiatric disorders frontiersin.org. In the context of epilepsy, deleting Egr3 in Kcna1-null mice was shown to rescue developmental and epileptic encephalopathy phenotypes, including survival prolongation and reduced seizure frequency biorxiv.org.
Research findings from Egr3⁻/⁻ mice studies:
| Phenotype/Area Investigated | Key Findings in Egr3⁻/⁻ Mice | Source(s) |
| Muscle Spindle Formation | Failure of proper formation; complete ablation of muscle spindles. | plos.orgphysiology.org |
| Sympathetic Nervous System | Abnormal target tissue innervation, physiologic dysfunction, dysautonomia. | plos.orgnih.govplos.org |
| Motor Control/Walking | Impaired walking at higher speeds, compromised extensor amplitude modulation. | physiology.org |
| Sleep and Aggression | Impaired sleep, increased aggression in response to social stress. | nih.gov |
| Hippocampal BDNF Induction | Absence of induction following electroconvulsive stimulation; required for activity-dependent expression. | frontiersin.org |
| Epilepsy (in Kcna1-null background) | Rescue of developmental and epileptic encephalopathy, prolonged survival, reduced seizures. | biorxiv.org |
| Learning and Memory | Important roles indicated in previous studies. | plos.org |
| T cell development | Abnormal development reported. | cellsignal.com |
| Myoblast proliferation | Involved in proliferation by interaction with survival signaling. | nih.gov |
Transgenic Overexpression Models
Transgenic mouse models that overexpress EGR3 can be used to investigate the effects of elevated EGR3 levels on specific tissues or in the entire organism. These models complement knockout studies by revealing phenotypes associated with increased EGR3 activity. While the search results mention studies involving ectopic expression or overexpression of EGR3 in cell lines spandidos-publications.combioscientifica.comnih.govnih.gov, detailed research findings specifically from transgenic mouse models designed for EGR3 overexpression were not extensively provided within the search snippets. However, the concept of using retroviral gene transduction to overexpress Egr3 in cells for in vivo studies, such as in the context of hematopoietic stem cells and leukemia, has been explored nih.govresearchgate.net.
Conditional Gene Targeting Strategies
Conditional gene targeting allows for the spatial and temporal control of Egr3 gene manipulation in vivo. This approach typically involves the Cre-loxP system, where the Egr3 gene is flanked by loxP sites and a Cre recombinase is expressed in a specific tissue or at a particular time, leading to gene deletion only in cells expressing Cre. Studies using conditional knockout mice (Egr3 cKO) have confirmed sympathetic neuron-autonomous roles for EGR3 in target tissue innervation and dendrite morphogenesis nih.govjneurosci.org. For example, deleting Egr3 specifically in sympathetic neurons resulted in neuronal loss and impaired target tissue innervation, similar to germline knockout mice nih.govjneurosci.org. Conditional deletion strategies are valuable for dissecting the cell-type-specific functions of EGR3, avoiding potential confounding effects from its absence during development in other tissues jneurosci.org. Conditional knockout mice for Egr3 have been generated to study its role in various cell types, including T cells aai.org.
Cellular Systems and In Vitro Models
In vitro studies using primary cell cultures and established cell lines are fundamental for dissecting the molecular mechanisms and cellular functions of EGR3 in a controlled environment.
Primary Cell Cultures (e.g., Neurons, T-cells, Fibroblasts)
Primary cell cultures are derived directly from tissues and can better represent the in vivo cellular environment compared to established cell lines.
Neurons: Primary hippocampal and neocortical neuron cultures have been used to study EGR3's role in neuronal development and activity-dependent gene expression. Studies in primary hippocampal neurons have shown that EGR3 up-regulates the activity of the GABRA4 promoter and the levels of endogenous α4 subunits of GABA A receptors pnas.org. In primary neocortical neurons, EGR3 binds to the endogenous NMDA receptor 1 (NR1) promoter, and its binding is increased with BDNF treatment, suggesting a role in regulating NMDA receptor levels nih.gov. Primary sympathetic neuron cultures from Egr3 KO mice have been used to investigate EGR3's role in dendrite morphogenesis and target tissue innervation nih.gov.
T-cells: Primary T cells are used to study EGR3's involvement in immune responses and T cell development. EGR3 is expressed in T cells and cooperatively prevents humoral immune responses nih.gov. Studies have described a key role of EGR3 in triggering transactivation of the FasL promoter in T cells spandidos-publications.com. EGR3 and Egr2 are upstream regulators of effector CD4 and CD8 T cells and are essential for optimal responses nih.gov. Egr2 and Egr3 are antagonists of T-bet function in effector T cells and are important for controlling their inflammatory responses nih.gov. Conditional deletion of Egr3 in T cells has been used to study its role in regulating T cell activation and TGF-β1 expression aai.org.
Fibroblasts: Primary cultures of dermal fibroblasts have been utilized to investigate the role of EGR3 in fibrogenesis and its response to transforming growth factor-beta (TGF-β). In normal skin fibroblasts, EGR3 was potently induced by TGF-β via the Smad3 pathway, and its overexpression stimulated fibrotic gene expression nih.gov. Egr3-null skin fibroblasts showed attenuated stimulation of Egr-1 and Egr-2 gene expression in response to TGF-β, indicating a role for EGR3 in regulating other Egr genes nih.gov. Studies have also shown that EGR3 perturbations in fibroblasts are linked to specific transcriptional states associated with inflammatory disease biorxiv.org.
Established Cell Lines (e.g., MCF-7, RBL2H3, B16F1)
Established cell lines provide a convenient and reproducible system for high-throughput screening and detailed molecular studies of EGR3.
MCF-7: This human breast cancer cell line is estrogen receptor-positive and has been used to study the induction of EGR3 by estrogen. Estradiol (B170435) significantly induces EGR3 mRNA expression in MCF-7 cells, and this induction is suggested to be a bona fide target for estrogen receptor alpha (ERα) bioscientifica.comnih.govbioscientifica.com. Overexpression of EGR3 in MCF-7 cells has been shown to enhance migration and invasion properties bioscientifica.com. MCF-7 cells have also been used to demonstrate that Nab2 and FasL are potential target genes for EGR3 nih.govbioscientifica.com.
RBL2H3: This rat basophilic leukemia cell line is a model system for studying mast cell physiology and allergic reactions atcc.orgcytion.com. Studies in RBL2H3 cells have shown that Egr3 is one of the most highly upregulated genes following antigen stimulation frontiersin.orgnih.gov. EGR3 in RBL2H3 cells regulates the expression of HDAC6, which is necessary for increased IL-27 expression during allergic inflammation frontiersin.orgnih.govdntb.gov.ua. NF-κB p65 directly regulates Egr3 expression in these cells frontiersin.org.
B16F1: This mouse melanoma cell line has been used in the context of studying the tumorigenic potential of cancer cells enhanced by allergic inflammation. Passive systemic anaphylaxis (PSA) enhanced the metastatic potential of B16F1 cells in an IL-27-dependent manner, a pathway involving EGR3 and HDAC6 as demonstrated in RBL2H3 cells frontiersin.orgnih.gov.
Other cell lines mentioned in the context of EGR3 research include human hepatocellular carcinoma cell lines (PLC/PRF/5, HCC-LM3, Huh7, HepG2) and a normal human hepatic cell line (L02) to study EGR3's role in HCC growth spandidos-publications.com, HeLa cells for FasL promoter transactivation studies spandidos-publications.com, A549 (lung adenocarcinoma) cells spandidos-publications.com, prostate cancer cell lines (e.g., M12) to study EGR3 overexpression and its role in inflammation and cancer progression plos.orgnih.gov, BT-20 breast cancer cells to study EGR3 modulation and cell migration inhibition mdpi.com, and hematopoietic stem/progenitor cells (HSPCs) to investigate EGR3's inhibitory effect on proliferation nih.govresearchgate.net.
Induced Pluripotent Stem Cell (iPSC) Models
Induced Pluripotent Stem Cell (iPSC) models offer a valuable platform for studying this compound, particularly in the context of human disease and development. These models allow for the generation of relevant cell types, such as neurons or muscle cells, from patient-derived somatic cells, providing a more physiologically relevant system compared to traditional cell lines. researchgate.netsanger.ac.uk While direct studies specifically detailing the use of iPSC models solely for investigating this compound are not extensively highlighted in the search results, iPSC-derived cell types have been utilized in broader studies where EGR3's role is implicated.
For instance, iPSC-derived neurons have been used in studies investigating protein networks and neuropathology related to conditions like Alzheimer's disease, where EGR3 regulation has been proposed to mediate synaptic deficits. researchgate.netnih.gov Additionally, iPSC-derived macrophages have been explored as models for studying myeloid cell function and gene expression, and while EGR3 is not the sole focus, these models can be used to investigate the inflammatory and immune response pathways where EGR3 is known to interact with factors like NF-κB. sanger.ac.uknih.govbiologists.com The use of iPSC technology allows for the recapitulation of specific genetic backgrounds and the study of how variations in the EGR3 gene might impact cellular function and contribute to disease phenotypes in a human-relevant context.
Studies utilizing iPSC models for muscle development also hold potential for EGR3 research, as EGR3 plays a role in this process. genecards.orgwikipedia.org While C2C12 cell lines (a mouse myoblast cell line) have been used to demonstrate increased this compound and gene expression following Neuregulin 1 treatment, suggesting a role for EGR3 in myotube differentiation and the formation of intrafusal muscle fibers, iPSC-derived muscle cells could provide a human-specific model to further explore these findings. frontiersin.org
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches are essential tools for dissecting the complex roles of this compound, analyzing large-scale biological data, and generating hypotheses for experimental validation. These methods allow researchers to explore gene and protein interactions, identify regulatory elements, analyze functional pathways, and conduct evolutionary studies.
Network Analysis of Gene and Protein Interactions
Network analysis is a powerful approach to understand how this compound interacts with other genes and proteins within a biological system. These analyses can reveal functional associations and identify potential regulatory partners or downstream targets of EGR3.
Studies have utilized network-based approaches to investigate the role of EGR3 in various conditions, including neuropsychiatric disorders and prostate cancer. For example, a network-based approach showed that the regulatory unit of EGR3 was repressed in the prefrontal cortex of patients with bipolar disorder. frontiersin.org In the context of prostate cancer, MetaCore and other pathway software have been used to examine potential pathways involving genes correlated with EGR3 expression, revealing clustering into common pathways, transcription factor regulatory networks, and functional categories. plos.org
Protein-protein interaction (PPI) databases, such as STRING and IntAct, provide curated and predicted interactions for this compound. string-db.orguniprot.org These databases list potential interacting proteins, including other EGR family members (EGR1, EGR2, EGR4), NAB1, NAB2, FOS, FOSB, CREBBP, and EP300. string-db.org Analysis of these networks can highlight central nodes and potential interaction hubs involving EGR3, suggesting its involvement in various cellular processes. For instance, EGR3 and EGR4 have been shown to interact with NF-κB p50 and p65, influencing the transcription of genes encoding inflammatory cytokines like IL-2, TNF-α, and ICAM-1 in T cells. biologists.com
Network analysis integrating gene and protein expression data has also been applied to study conditions like Alzheimer's disease, where loss of EGR3 regulation has been proposed to mediate synaptic deficits by targeting the synaptic vesicle cycle. nih.gov
Promoter Analysis and Transcription Factor Binding Site Prediction
Computational analysis of gene promoters is crucial for identifying potential transcription factor binding sites (TFBS) and understanding how EGR3 gene expression is regulated, as well as identifying genes that might be regulated by this compound.
Bioinformatic tools and databases, such as TFBIND and TRANSFAC, are used to predict putative EGR3 binding sites within gene regulatory regions. frontiersin.orgresearchgate.netbiorxiv.org These analyses rely on identifying DNA sequences that match known binding motifs for EGR3, which, along with other EGR family members, binds to the EGR response DNA element (ERE), typically GCGG/TGGGCG. plos.org
Promoter analysis of the Bdnf gene, for instance, revealed eight high-probability putative binding sites for EGR3 in the region upstream of the transcription start site, suggesting a potential mechanism for EGR3 to directly regulate Bdnf expression. frontiersin.orgresearchgate.net Similarly, bioinformatic analyses have identified putative EGR3 binding sites in the promoters of differentially expressed genes in the hippocampus of Egr3-deficient mice, including genes like Gadd45b, Nr4a2, Npas4, Fos, and Fosb, highlighting them as potential transcriptional targets of EGR3. biorxiv.org The presence of EGR binding sites has also been found to be enriched in the promoters of genes that correlate with EGR3 expression in prostate cancer. plos.org
Top Transcription factor binding sites in the EGR3 gene promoter itself have also been identified through computational analysis, including AREB6, c-Ets-1, HSF2, Nkx3-1, and PPAR-alpha. genecards.org
Gene Ontology (GO) and Pathway Enrichment Analysis
Gene Ontology (GO) and pathway enrichment analysis are widely used bioinformatics approaches to determine the biological processes, molecular functions, and cellular components associated with a set of genes, such as those that are co-expressed with or potentially regulated by EGR3. nih.govresearchgate.netresearchgate.net
Analysis of genes correlated with EGR3 expression in prostate cancer, for example, showed enrichment in pathways related to gonadatropin releasing hormone signaling, PEDF signaling, multiple immune response pathways, the prostaglandin (B15479496) E2 pathway, and the AP-1 regulation of cellular metabolism pathway. plos.org GO analysis of these genes identified enriched categories such as transcription factor activity, blood vessel development, response to wounding, and regulation of apoptosis. plos.org
In studies examining genes differentially expressed in the absence of EGR3, pathway enrichment analysis using tools like Enrichr has revealed associations with biological processes altered in conditions like schizophrenia. nih.gov The leading category of differentially expressed genes in Egr3-deficient mice following a stimulus was found to be members of the GADD45 family, involved in the DNA damage response. biorxiv.orgnih.gov Pathway analysis also indicated enrichment in GO biological processes and other pathways relevant to the observed gene expression changes. nih.govresearchgate.net
While EGR3 itself was mapped to a latent factor related to social isolation in a study using genomic structural equation modeling and pathway enrichment analysis, there were no significantly enriched pathways specifically for this factor when considering only a small set of genes including EGR3. researchgate.net However, this illustrates how GO and pathway analysis can be applied in studies involving EGR3.
Comparative Genomics for Evolutionary Studies
Comparative genomics involves the comparison of genome sequences from different species to identify similarities and differences, providing insights into the evolutionary history and conserved functions of genes like EGR3. This approach can help identify conserved regulatory elements and functional domains, suggesting their evolutionary importance.
Comparative genomics approaches have been used to identify genes likely regulated by neural activity by searching for conserved transcription factor binding sites, including those for Zif268 (EGR1), which binds to similar sites as EGR3, in the promoters of homologous genes across species like human and mouse. nih.gov While this specific study focused on CREB and Zif268, the methodology is applicable to EGR3 due to the conserved nature of the EGR binding site. plos.orgnih.gov Identifying conserved EGR3 binding sites in orthologous genes across different species can provide strong evidence for the functional importance of these sites and the conserved regulatory roles of EGR3.
Analyzing the evolutionary conservation of the this compound sequence and its domains, such as the C2H2 zinc fingers responsible for DNA binding, can provide insights into the selective pressures that have shaped its function over evolutionary time. genecards.orgnih.govuniprot.org Although specific detailed comparative genomics studies focused solely on the evolution of the EGR3 gene were not prominently featured in the search results, the availability of genome sequences from numerous species facilitates such analyses. Comparative genomics can also aid in identifying orthologs of EGR3 in different organisms, allowing for the use of model organisms to study conserved EGR3 functions. wikipedia.org
Future Directions and Unexplored Avenues in Egr3 Protein Research
Identification of Novel EGR3 Protein Interaction Partners
While some interaction partners of EGR3 have been identified, a comprehensive understanding of its interactome remains incomplete. EGR3 is known to interact with transcriptional corepressors NAB1 and NAB2, which modulate its activity researchgate.net. It also interacts with the forkhead transcription factor FoxO3a in T-cell anergy nih.gov. However, the full spectrum of proteins that physically associate with EGR3 in different cellular contexts and physiological states is largely unknown.
Future research should focus on employing advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) and proximity-labeling methods (e.g., BioID, TurboID), to systematically identify novel EGR3 interaction partners. Investigating these interactions under specific stimuli or in relevant disease models will be crucial to understand how EGR3's associations influence its localization, stability, and transcriptional activity. Identifying novel partners could reveal new regulatory mechanisms and functional pathways involving EGR3.
Elucidation of Additional Uncharacterized EGR3 Target Genes
EGR3 functions primarily as a transcription factor by binding to GC-rich DNA sequences in the promoters of target genes nih.gov. While some EGR3 target genes have been identified, particularly in the context of neuronal plasticity and immune responses, a substantial number of its downstream targets remain uncharacterized nih.govbiorxiv.orgnih.gov. For instance, studies in the brain have identified genes like Arc, GABRA4, Syn1, and Syn2 as potential targets nih.gov. In prostate cancer, EGR3-correlated genes include inflammatory genes like IL-6, IL-8, IL1β, and COX-2 nih.govplos.org. However, these represent only a fraction of the genes potentially regulated by EGR3.
Future efforts should utilize high-throughput approaches such as ChIP-sequencing (Chromatin Immunoprecipitation followed by sequencing) to map the genome-wide binding sites of EGR3 in various cell types and conditions. Combining ChIP-seq data with RNA sequencing (RNA-seq) from cells or tissues with altered EGR3 expression will help identify direct and indirect target genes. Focusing on less-studied physiological contexts (Section 7.5) will be particularly important for uncovering novel target gene networks. Elucidating the complete set of EGR3 target genes is fundamental to understanding its diverse biological functions.
High-Resolution Structural Studies of this compound and Its Complexes
Future research should prioritize structural studies using techniques such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies could provide detailed insights into how EGR3 interacts with DNA, how post-translational modifications (Section 7.4) affect its conformation, and how it forms complexes with other proteins. Structural information will be invaluable for understanding the molecular basis of EGR3 function and could potentially inform the design of molecules that modulate its activity.
Comprehensive Analysis of Post-Translational Modification Networks
Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, regulating their activity, localization, stability, and interactions abcam.comnih.govthermofisher.com. While PTMs are known to play critical roles in cellular function, a comprehensive analysis of the PTM landscape of EGR3 is lacking. Various types of PTMs, including phosphorylation, ubiquitination, glycosylation, and acetylation, can impact protein function abcam.comthermofisher.commdpi.com.
Future studies should employ advanced mass spectrometry-based proteomics to identify and quantify PTMs on EGR3 under different cellular conditions and stimuli. Investigating how specific PTMs affect EGR3's transcriptional activity, protein interactions, and degradation will be crucial. Understanding the enzymes (kinases, phosphatases, ubiquitin ligases, etc.) that add or remove these modifications will reveal regulatory networks controlling EGR3 function. This comprehensive analysis of EGR3 PTMs will provide deeper insights into its dynamic regulation and functional plasticity.
Investigation of EGR3 Function in Less-Studied Physiological Contexts (e.g., Metabolism, Aging)
EGR3 has been implicated in various processes, including neuronal plasticity, immune responses, and muscle development researchgate.netresearchgate.netresearchgate.netnih.gov. However, its roles in other physiological contexts, such as metabolism and aging, remain relatively unexplored. While some studies hint at connections (e.g., EGR family proteins and metabolic processes in cancer researchgate.net), the specific involvement and mechanisms of EGR3 in these areas are not well-defined.
Future research should delve into the function of EGR3 in metabolic pathways, such as glucose homeostasis, lipid metabolism, and energy balance. Investigating EGR3 expression and activity in metabolic tissues (e.g., liver, adipose tissue, pancreas) under different metabolic states (e.g., fasting, fed, insulin (B600854) resistance) could reveal novel roles. Similarly, exploring the involvement of EGR3 in the aging process, including cellular senescence, age-related decline in tissue function, and longevity pathways, represents a significant unexplored avenue. Studies using relevant in vivo and in vitro models will be essential to uncover EGR3's potential contributions to these fundamental biological processes.
Advanced In Vivo Imaging and Optogenetic Approaches to Study EGR3 Activity
Studying the dynamic activity and localization of EGR3 in living organisms with high spatial and temporal resolution is challenging with traditional methods. Advanced imaging techniques and optogenetics offer powerful tools to overcome these limitations. Genetically encoded fluorescent reporters and biosensors can be used to visualize EGR3 expression levels or activity in real-time in living cells and organisms cyagen.comresearchgate.net. Optogenetic tools can be employed to precisely control neuronal activity or other cellular processes that influence EGR3 expression or function cyagen.comd-nb.infofrontiersin.org.
Future research should leverage these advanced technologies to investigate EGR3 dynamics in vivo. Developing genetically encoded reporters for EGR3 expression or transcriptional activity would allow researchers to monitor its regulation in specific cell types within intact tissues or organisms. Combining these reporters with in vivo imaging techniques, such as two-photon microscopy, could provide insights into the cellular and subcellular localization of EGR3 and its response to physiological stimuli. Furthermore, using optogenetic approaches to manipulate neuronal circuits or other relevant pathways could help determine the causal relationship between specific cellular activities and EGR3 function in complex biological systems.
Development of Advanced in vitro and ex vivo Models for Complex EGR3-Mediated Processes
Traditional two-dimensional cell culture models have provided valuable insights into EGR3 function, but they often fail to fully recapitulate the complexity of in vivo tissue environments and cellular interactions ucl.ac.ukvisikol.com. Developing more advanced in vitro and ex vivo models is crucial for studying complex EGR3-mediated processes, such as tissue development, immune responses in a physiological context, and neuronal network activity.
Q & A
Q. Q1. What validated methods are recommended for detecting EGR3 protein in human, mouse, and rat tissues?
EGR3 detection requires antibodies with confirmed specificity. For Western blotting, use polyclonal antibodies raised against synthetic peptides (e.g., residues surrounding Phe160 in human EGR3), validated for cross-reactivity in human, mouse, and rat samples at dilutions of 1:50–1:100 for IHC or 1:40,000 for ELISA . Ensure antibodies are affinity-purified and stored in PBS with 50% glycerol at -20°C to avoid freeze-thaw degradation . For quantitative analysis, ELISA kits with sandwich immunoassay designs (e.g., pre-coated anti-EGR3 plates) achieve high sensitivity for serum, plasma, and tissue homogenates .
Q. Q2. Which experimental models are optimal for studying EGR3’s transcriptional regulatory functions?
Overexpression cell models (e.g., HEK293T or SEM cells transfected with EGR3 plasmids) are widely used to profile downstream targets via RNA-seq or MACE-Seq . For in vivo studies, transgenic mice with EGR3 knockdown or knockout are critical for analyzing its role in neurodevelopment and stress responses .
Advanced Research: Mechanistic and Disease-Focused Studies
Q. Q3. How does EGR3 expression correlate with prostate cancer relapse, and how can contradictory data be resolved?
EGR3 mRNA is elevated 5-fold in non-relapsed prostate cancer but significantly reduced in relapsed cases. This paradox may reflect tumor heterogeneity or differential regulation of EGR3-correlated genes (e.g., IL-6, COX-2). Resolve contradictions by:
- Stratifying patient cohorts using this compound levels (via IHC) rather than mRNA alone .
- Validating findings with independent datasets (e.g., SPECS Affymetrix and Human Protein Atlas) .
- Assessing promoter binding activity via ChIP-seq to identify EGR3-regulated inflammatory pathways .
Q. Q4. What experimental approaches elucidate EGR3’s role in schizophrenia-related pathways?
EGR3 regulates serotonin receptor Htr2a, a schizophrenia risk gene. Key methods include:
- ChIP-qPCR : Confirm EGR3 binding to the Htr2a distal promoter in murine frontal cortex after electroconvulsive stimulation (ECS) .
- Knockdown models : Use siRNA or CRISPR-Cas9 in neuronal cells to assess Htr2a expression changes .
- Behavioral assays : Pair EGR3-deficient mice with stress paradigms (e.g., sleep deprivation) to quantify Htr2a upregulation and cognitive deficits .
Q. Q5. How does EGR3 interact with microRNAs in cancer progression?
In prostate cancer, miR-335 directly suppresses EGR3 by binding its 3' UTR, reducing angiogenesis and proliferation. Validate interactions via:
- Luciferase reporter assays : Clone wild-type or mutated EGR3 3' UTR into vectors to test miR-335 binding .
- Functional rescue : Co-transfect miR-335 inhibitors and EGR3 siRNA to reverse phenotypic effects (e.g., apoptosis assays) .
Methodological Challenges and Solutions
Q. Q6. How to address antibody cross-reactivity in EGR3 detection across species?
Commercial antibodies may show variable specificity. Mitigate risks by:
Q. Q7. What bioinformatics tools identify EGR3-regulated gene networks?
Leverage databases and algorithms:
- Promoter analysis : Scan for EGR binding sites using JASPAR or MEME Suite in genes co-expressed with EGR3 (e.g., IL-8, IL-1β) .
- Pathway enrichment : Use STRING or DAVID to map EGR3-correlated genes to inflammation or muscle development pathways .
- Omics integration : Cross-reference RNA-seq data with ChIP-seq from ENCODE to prioritize direct targets .
Emerging Research Directions
Q. Q8. What novel roles does EGR3 play in microbial resistance?
EGR3 homologs in fungi (e.g., Aspergillus fumigatus) are linked to toxin production and antifungal resistance. Investigate via:
- Gene knockout : Disrupt EGR3 in fungal strains to assess ergosterol biosynthesis changes (e.g., via ERG11 expression) .
- Drug synergy assays : Test if EGR3 inhibitors enhance azole efficacy in resistant isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
